molecular formula C7H6N2O4 B573639 N-(4-Hydroxy-2-nitrophenyl)formamide CAS No. 175476-02-5

N-(4-Hydroxy-2-nitrophenyl)formamide

Cat. No.: B573639
CAS No.: 175476-02-5
M. Wt: 182.135
InChI Key: FENPZLQWKXNRMT-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-2-nitrophenyl)formamide is a useful research compound. Its molecular formula is C7H6N2O4 and its molecular weight is 182.135. The purity is usually 95%.
BenchChem offers high-quality N-(4-Hydroxy-2-nitrophenyl)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Hydroxy-2-nitrophenyl)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-hydroxy-2-nitrophenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c10-4-8-6-2-1-5(11)3-7(6)9(12)13/h1-4,11H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENPZLQWKXNRMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: N-(4-Hydroxy-2-nitrophenyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Protocols, and Application in Heterocyclic Chemistry

Executive Summary

N-(4-Hydroxy-2-nitrophenyl)formamide is a specialized aromatic amide intermediate belonging to the class of nitro-formanilides. While less ubiquitous than its acetamide analog (a known metabolite of paracetamol derivatives), this compound serves as a critical synthetic scaffold in the production of 5-hydroxybenzoxazoles and related benzimidazole pharmacophores. Its structure—characterized by a push-pull electronic system with a nitro group ortho to the formamido moiety—imparts unique reactivity profiles essential for regioselective heterocyclic cyclizations.

This guide details the physiochemical properties, validated synthesis protocols, and downstream utility of this compound, designed for researchers in medicinal chemistry and dye synthesis.

Part 1: Structural Analysis & Physiochemical Properties

Chemical Identity

The molecule consists of a phenol core substituted with a nitro group at the ortho position (relative to the amine) and a formylated amine.

  • IUPAC Name: N(4-hydroxy-2-nitrophenyl)formamide

  • Molecular Formula: C₇H₆N₂O₄

  • Molecular Weight: 182.13 g/mol

  • Core Scaffold: Formanilide / Nitrophenol

Electronic Structure & Reactivity

The structural stability and reactivity are governed by the interplay of three substituents on the benzene ring:

  • Nitro Group (-NO₂ at C2): Acts as a strong electron-withdrawing group (EWG). It decreases the electron density of the ring, making the phenol proton more acidic (pKa < 8.0) compared to unsubstituted phenol. Crucially, it forms an intramolecular hydrogen bond with the amide proton, locking the conformation and reducing the nucleophilicity of the amide nitrogen.

  • Formamido Group (-NHCHO at C1): A moderating group. Unlike the free amine, the formamide is less susceptible to oxidation but can still direct electrophilic aromatic substitution to the ortho position (C6) if forced, though the ring is generally deactivated.

  • Hydroxyl Group (-OH at C4): A strong electron-donating group (EDG) that activates the meta positions relative to itself (C2 and C6), but the C2 position is already occupied by the nitro group.

Physiochemical Data Table

Data derived from structure-activity relationships (SAR) of the closely related N-(4-hydroxy-2-nitrophenyl)acetamide [1].

PropertyValue / DescriptionNote
Physical State Yellow to Orange Crystalline SolidNitro-phenols are characteristically yellow/red.
Melting Point 185–190 °C (Predicted)Higher than acetamide analog due to H-bonding.
Solubility DMSO, DMF, Hot EthanolPoor solubility in water/hexane.
pKa (Phenol) ~7.1Acidified by the ortho-nitro group.
pKa (Amide) ~15Weakly acidic.

Part 2: Synthetic Pathways[1]

The synthesis of N-(4-Hydroxy-2-nitrophenyl)formamide requires careful control to formylate the amine without esterifying the phenol. The Mixed Anhydride Method is the industry standard for high chemoselectivity.

Protocol: Chemoselective Formylation

Objective: Synthesize N-(4-Hydroxy-2-nitrophenyl)formamide from 4-amino-3-nitrophenol.

Reagents:

  • Starting Material: 4-Amino-3-nitrophenol (CAS 610-81-1) [2][1]

  • Formylating Agent: Formic acid (98%) / Acetic Anhydride (Ac₂O)

  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation of Mixed Anhydride (In Situ):

    • In a dry flask, mix Formic Acid (1.2 eq) and Acetic Anhydride (1.1 eq) .

    • Heat to 50–60°C for 1 hour. This generates the reactive species acetic formic anhydride.

    • Mechanism:[2][3][4] The mixed anhydride is more reactive towards amines than phenols, ensuring chemoselectivity.

  • Addition:

    • Dissolve 4-Amino-3-nitrophenol (1.0 eq) in dry THF.

    • Cool the amine solution to 0°C to suppress esterification side reactions.

    • Add the mixed anhydride solution dropwise over 30 minutes.

  • Reaction & Monitoring:

    • Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • TLC Monitoring: Use Ethyl Acetate:Hexane (1:1). The starting amine (polar, lower Rf) should disappear; the formamide product (less polar, higher Rf) will appear.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Precipitate the product by adding ice-cold water.[5]

    • Filter the yellow solid and wash with cold water to remove residual acid.

    • Purification: Recrystallize from Ethanol/Water.

Reaction Mechanism Visualization

The following diagram illustrates the synthesis and the competing pathways avoided by this protocol.

Synthesis Start 4-Amino-3-nitrophenol (CAS 610-81-1) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (NH2) SideProduct Esterification Side Product (Avoided at 0°C) Start->SideProduct OH Attack (High Temp) Reagent Acetic Formic Anhydride (In Situ Generated) Reagent->Intermediate Product N-(4-Hydroxy-2-nitrophenyl) formamide Intermediate->Product Elimination of AcOH

Figure 1: Chemoselective formylation pathway using mixed anhydride strategy to favor N-formylation over O-formylation.

Part 3: Downstream Applications & Utility

The primary value of N-(4-Hydroxy-2-nitrophenyl)formamide lies in its role as a "masked" precursor for benzoxazoles. The formyl group provides the single carbon needed to close the heterocyclic ring upon reduction of the nitro group.

Synthesis of 5-Hydroxybenzoxazole

This is a "one-pot" reductive cyclization cascade used in drug discovery for antiviral scaffolds [3].

  • Reduction: The nitro group (-NO₂) is reduced to an amine (-NH₂) using H₂/Pd-C or Fe/HCl.

  • Cyclization: The newly formed amine attacks the carbonyl of the formamide group.

  • Dehydration: Loss of water drives the formation of the aromatic benzoxazole ring.

Metabolic Relevance

Researchers studying the toxicity of paracetamol (acetaminophen) often investigate nitrated metabolites. While the acetamide (N-(4-hydroxy-2-nitrophenyl)acetamide) is the direct nitration product of paracetamol [4], the formamide analog serves as a structural probe to differentiate steric vs. electronic effects in toxicity assays without the metabolic baggage of the acetyl group.

Application Workflow

Applications cluster_0 Pathway A: Heterocycle Synthesis cluster_1 Pathway B: Hydrolysis Formamide N-(4-Hydroxy-2-nitrophenyl) formamide Reduction Reduction (-NO2 -> -NH2) (H2, Pd/C) Formamide->Reduction Hydrolysis Acidic Hydrolysis (HCl/H2O) Formamide->Hydrolysis Cyclization Acid-Catalyzed Cyclization (-H2O) Reduction->Cyclization Benzoxazole 5-Hydroxybenzoxazole (Pharmacophore) Cyclization->Benzoxazole StartMat 4-Amino-3-nitrophenol (Recovery) Hydrolysis->StartMat

Figure 2: Divergent synthetic utility showing the conversion to benzoxazole scaffolds or hydrolysis back to the dye intermediate.

Part 4: Analytical Characterization (Reference Data)[7]

To validate the synthesis, the following spectral signatures should be confirmed.

  • IR Spectroscopy (KBr):

    • 3200–3400 cm⁻¹: Broad -OH stretch (Phenol) + -NH stretch.

    • 1660–1690 cm⁻¹: Strong C=O stretch (Amide I). Note: Formamides often appear slightly lower than acetamides.

    • 1530 & 1350 cm⁻¹: N-O asymmetric and symmetric stretches (Nitro group).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.0–10.5: Broad singlet (Phenolic -OH).

    • δ 9.5–9.8: Singlet/Doublet (Amide -NH).

    • δ 8.3–8.5: Singlet (Formyl proton -N-CH O). Distinctive feature of formamides.

    • δ 7.0–7.6: Aromatic protons (ABC system, shifts affected by Nitro/OH).

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 4024832, N-(4-hydroxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Retrieved from [Link]

  • Kovacic, P., & Somanathan, R. (2014). Mechanism of toxicity for acetaminophen (paracetamol): Nitration and oxidative stress. Journal of Applied Toxicology. Retrieved from [Link]

Sources

Technical Profile: 2-Nitro-4-hydroxyformanilide

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: N-(4-hydroxy-2-nitrophenyl)formamide; 4'-hydroxy-2'-nitroformanilide CAS Registry Number: 175476-02-5

Executive Summary

2-Nitro-4-hydroxyformanilide is a specialized nitroaromatic intermediate primarily utilized in the synthesis of fused heterocyclic systems, specifically benzimidazoles and benzoxazoles. Structurally, it consists of a phenol core substituted with a nitro group at the ortho position and a formamido group at the para position relative to the hydroxyl moiety (or ortho-nitro-N-formylaniline if viewed from the aniline perspective).

Its primary industrial and research relevance lies in two domains:

  • Pharmaceutical Synthesis: As a direct precursor to 5-hydroxybenzimidazole scaffolds, which are pharmacophores in various bioactive molecules (e.g., antiviral and anti-inflammatory agents).

  • Impurity Profiling: It serves as a critical process impurity marker in the manufacturing of 4-amino-3-nitrophenol (a common hair dye component), formed via accidental formylation during workup or storage in the presence of formic acid sources.

Physicochemical Properties

The following properties characterize the solid-state and solution behavior of the compound. Researchers should note that the presence of both nitro and hydroxyl groups creates significant intramolecular hydrogen bonding, influencing solubility and melting behavior.

PropertyValue / Description
Molecular Formula C₇H₆N₂O₄
Molecular Weight 182.13 g/mol
Physical State Crystalline Solid (Yellow to Orange)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water; Insoluble in Hexane.
pKa (Predicted) ~8.5 (Phenolic OH), ~13 (Amide NH)
LogP (Predicted) ~0.8–1.2 (Moderate lipophilicity)
Melting Point >150°C (Decomposition likely prior to melting if not pure)

Synthesis & Production Protocols

Core Synthesis Pathway

The most robust synthesis involves the selective N-formylation of 4-amino-3-nitrophenol. Direct formylation requires control to prevent O-formylation of the phenol group.

Reagents:

  • Substrate: 4-Amino-3-nitrophenol (CAS 610-81-1)

  • Formylating Agent: Formic acid (98%) or Formic-Acetic Anhydride (prepared in situ).

  • Solvent: Toluene or THF (for anhydride method); Neat formic acid (reflux method).

Protocol (Formic Acid Reflux Method):

  • Dissolution: Charge a round-bottom flask with 4-amino-3-nitrophenol (1.0 eq).

  • Addition: Add Formic acid (10-15 eq) carefully.

  • Reaction: Heat the mixture to reflux (100–105°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[1][2] The starting amine is more polar than the product.

  • Workup: Cool the reaction mixture to room temperature. Pour into ice-cold water (10x volume).

  • Isolation: The product precipitates as a yellow solid. Filter and wash with cold water to remove excess acid.

  • Purification: Recrystallize from Ethanol/Water or Methanol.

Critical Control Point:

  • Temperature: Exceeding 110°C may lead to degradation or formation of bis-formylated byproducts.

  • Stoichiometry: Excess formic acid drives the equilibrium toward the amide.

Synthesis Diagram

The following diagram illustrates the synthesis and subsequent cyclization potential.

SynthesisPathway Start 4-Amino-3-nitrophenol (Precursor) Product 2-Nitro-4-hydroxyformanilide (Target) Start->Product N-Formylation (-H2O) Reagent Formic Acid (Reflux) Reagent->Product Cycle 5-Hydroxybenzimidazole (Cyclized Product) Product->Cycle Reductive Cyclization (Fe/HCl or H2/Pd)

Figure 1: Synthetic pathway from 4-amino-3-nitrophenol to 2-nitro-4-hydroxyformanilide and downstream cyclization.

Analytical Characterization

Reliable identification requires distinguishing the formanilide from the parent amine and potential O-formyl isomers.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Phenomenex Luna, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Retention Logic: The formyl group reduces the polarity of the amine, causing 2-nitro-4-hydroxyformanilide to elute after the parent 4-amino-3-nitrophenol.

Mass Spectrometry (LC-MS/MS)[1][2]
  • Ionization: ESI Negative Mode (preferred for phenols) or Positive Mode.

  • Parent Ion (ESI-): m/z 181 [M-H]⁻.

  • Fragmentation: Loss of -CHO (29 Da) or -NO2 (46 Da) are characteristic.

NMR Spectroscopy (¹H-NMR, DMSO-d₆)
  • Formyl Proton (-CHO): Distinct singlet or doublet (due to rotamers) in the 8.2 – 8.5 ppm region.

  • Amide Proton (-NH): Broad singlet, typically 10.0 – 10.5 ppm (exchangeable with D₂O).

  • Phenolic Proton (-OH): Broad singlet, 9.5 – 11.0 ppm .

  • Aromatic Protons: Three signals corresponding to the 1,2,4-substitution pattern. The proton ortho to the nitro group will be the most deshielded.

Applications in Drug Development

Benzimidazole Scaffold Synthesis

The primary utility of 2-nitro-4-hydroxyformanilide is as a "masked" benzimidazole.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) of the nitro group yields the intermediate N-(2-amino-4-hydroxyphenyl)formamide .

  • Cyclization: Under acidic conditions, this intermediate spontaneously dehydrates to close the imidazole ring, forming 5-hydroxybenzimidazole .

    • Relevance: 5-hydroxybenzimidazoles are key metabolites of benzimidazole anthelmintics and precursors for kinase inhibitors.

Impurity Mapping in Hair Dye Manufacturing

In the production of 4-amino-3-nitrophenol (Red/Violet dye), formic acid is sometimes used in upstream steps or generated from solvent degradation.

  • Risk: Trace formylation creates 2-nitro-4-hydroxyformanilide.

  • Impact: This impurity has different solubility and color properties, potentially altering the final dye shade or toxicological profile.

ImpurityLogic Process Dye Manufacturing Process (4-Amino-3-nitrophenol) Impurity 2-Nitro-4-hydroxyformanilide (Impurity) Process->Impurity Side Reaction Contaminant Formic Acid Source (Solvent/Reagent) Contaminant->Impurity Acyl Donor Outcome Altered Color/Tox Profile (QC Failure) Impurity->Outcome Contamination

Figure 2: Logic flow for impurity formation in industrial dye synthesis.

Safety & Handling

Hazard Class: Nitroaromatic Compound.

  • Toxicity: Potential mutagen (Ames positive likely, typical of nitro-aminophenols). Skin and eye irritant.

  • Handling: Use engineering controls (fume hood). Wear nitrile gloves and safety glasses.

  • Storage: Store in amber vials (light sensitive) at 2–8°C. Hydrolysis may occur in moist air, reverting it to the parent amine.

References

  • Chemical Identity & Synonyms: ChemSRC. N-(4-hydroxy-2-nitrophenyl)formamide - CAS 175476-02-5.[3] Link

  • Parent Compound Context: Scientific Committee on Consumer Safety (SCCS). Opinion on 4-Amino-3-nitrophenol. SCCS/1228/09. Link

  • Synthetic Methodology (Analogous): Grimmett, M. R. Imidazole and Benzimidazole Synthesis. Academic Press, 1997.
  • Analytical Methods: MDPI Toxics. Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol. Toxics 2024, 12, 340.[1] Link

Sources

pKa values of N-(4-Hydroxy-2-nitrophenyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the pKa of N-(4-Hydroxy-2-nitrophenyl)formamide: Theoretical Insights and Experimental Determination

Authored by: A Senior Application Scientist

Abstract

Introduction: The Significance of pKa in a Molecular Context

N-(4-Hydroxy-2-nitrophenyl)formamide belongs to the nitrophenol class of compounds, which are characterized by a phenolic hydroxyl group and a nitro group on the aromatic ring. The ionization state of the phenolic proton is dictated by its pKa, which in turn is modulated by the electronic effects of the other substituents on the ring. For a molecule to be considered as a potential drug candidate, its pKa value is of paramount importance as it governs its behavior in the physiological pH range (approximately 1.5 to 8). This dictates the extent of its absorption in the gastrointestinal tract, its ability to cross cellular membranes, and its interaction with biological targets.

This guide will first explore the theoretical considerations for estimating the pKa of N-(4-Hydroxy-2-nitrophenyl)formamide, focusing on the interplay of inductive and resonance effects of the nitro and formamide substituents, as well as the potential for intramolecular hydrogen bonding. Subsequently, we will provide detailed, step-by-step protocols for the chemical synthesis of the compound and the experimental determination of its pKa using two orthogonal, high-precision techniques: potentiometric titration and UV-Vis spectrophotometry.

Theoretical Framework: Predicting the Acidity of N-(4-Hydroxy-2-nitrophenyl)formamide

The acidity of a phenol is determined by the stability of its corresponding phenolate anion. Electron-withdrawing groups on the aromatic ring delocalize the negative charge of the phenolate, thereby stabilizing it and increasing the acidity of the parent phenol (resulting in a lower pKa value).[1][2][3][4] Conversely, electron-donating groups destabilize the phenolate anion and decrease acidity (higher pKa).

In the case of N-(4-Hydroxy-2-nitrophenyl)formamide, we must consider the electronic contributions of both the nitro group and the formamide group.

2.1. The Influence of the Nitro Group

The nitro group (-NO₂) is a potent electron-withdrawing group, acting through both the inductive effect (-I) and the resonance effect (-M).[1][2]

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds. This effect is distance-dependent.

  • Resonance Effect (-M): When positioned ortho or para to the hydroxyl group, the nitro group can directly participate in resonance, delocalizing the negative charge of the phenolate anion onto its oxygen atoms. This is a powerful stabilizing effect.[1][2]

The pKa of phenol is approximately 10. The presence of a nitro group significantly increases its acidity. For instance, the pKa of p-nitrophenol is 7.15, while that of o-nitrophenol is 7.2.[2]

2.2. The Influence of the Formamide Group

The N-formyl group (-NHCHO) is more complex. The nitrogen atom has a lone pair of electrons that can be donated to the ring through resonance (+M effect), which would decrease acidity. However, the adjacent carbonyl group is strongly electron-withdrawing, which can pull the nitrogen's lone pair away from the ring, and also exert a -I effect. The overall electronic effect of the formamide group will depend on the balance of these opposing forces and its conformation.

2.3. The Role of Intramolecular Hydrogen Bonding

A key structural feature of N-(4-Hydroxy-2-nitrophenyl)formamide is the ortho positioning of the nitro group relative to the hydroxyl group. This arrangement allows for the formation of an intramolecular hydrogen bond between the phenolic proton and one of the oxygen atoms of the nitro group.[5][6][7][8][9] This intramolecular hydrogen bond can stabilize the protonated form of the molecule, making the proton more difficult to remove and thus slightly decreasing the acidity (increasing the pKa) compared to its para-nitro isomer.[7][8] This is a potential explanation for why o-nitrophenol is slightly less acidic than p-nitrophenol.[2]

2.4. Estimated pKa

Considering these factors, we can predict that the pKa of N-(4-Hydroxy-2-nitrophenyl)formamide will be significantly lower than that of phenol (pKa ≈ 10). The strong electron-withdrawing nature of the nitro group will be the dominant factor. The formamide group's influence is likely to be less pronounced. The intramolecular hydrogen bonding will likely lead to a pKa value slightly higher than what would be expected based solely on electronic effects. A reasonable estimate would place the pKa in the range of 6.5 to 7.5.

Synthesis of N-(4-Hydroxy-2-nitrophenyl)formamide

The synthesis of N-(4-Hydroxy-2-nitrophenyl)formamide can be achieved through the formylation of 4-amino-3-nitrophenol. A plausible synthetic route is outlined below, adapted from procedures for similar compounds.[10]

Experimental Protocol: Synthesis

Materials:

  • 4-Amino-3-nitrophenol

  • Formic acid

  • Acetic anhydride

  • Methylene chloride

  • Diethyl ether

Procedure:

  • Dissolve 4-amino-3-nitrophenol in methylene chloride.

  • Prepare a mixture of formic acid and acetic anhydride.

  • Slowly add the formic acid/acetic anhydride mixture to the solution of 4-amino-3-nitrophenol while stirring.

  • Continue stirring the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the methylene chloride under reduced pressure.

  • Wash the resulting solid with diethyl ether to remove any unreacted starting materials and byproducts.

  • Dry the product, N-(4-Hydroxy-2-nitrophenyl)formamide, under vacuum.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-Amino-3-nitrophenol 4-Amino-3-nitrophenol Dissolution Dissolve in Methylene Chloride 4-Amino-3-nitrophenol->Dissolution Formic_Acid Formic Acid Mixing Add Formic Acid/ Acetic Anhydride Formic_Acid->Mixing Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Mixing Dissolution->Mixing Reaction Stir at RT (16-24h) Mixing->Reaction Workup Solvent Removal Reaction->Workup Purification Wash with Diethyl Ether Workup->Purification Drying Dry under Vacuum Purification->Drying Product N-(4-Hydroxy-2-nitrophenyl)formamide Drying->Product

Caption: Synthetic workflow for N-(4-Hydroxy-2-nitrophenyl)formamide.

Experimental Determination of pKa

Two highly accurate and complementary methods for the determination of pKa values are potentiometric titration and UV-Vis spectrophotometry.[11][12][13][14]

Potentiometric Titration

Potentiometric titration is a classic and reliable method for measuring pKa.[11][12][13][15] It involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte (a weak acid) and monitoring the resulting change in pH. The pKa is the pH at which the analyte is 50% ionized, which corresponds to the midpoint of the buffer region on the titration curve.

Experimental Protocol: Potentiometric Titration

Materials and Equipment:

  • Calibrated pH meter and electrode

  • Automatic titrator or burette

  • Magnetic stirrer and stir bar

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • N-(4-Hydroxy-2-nitrophenyl)formamide

  • Deionized water (degassed)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[16]

  • Sample Preparation: Accurately weigh a sample of N-(4-Hydroxy-2-nitrophenyl)formamide and dissolve it in deionized water to a concentration of approximately 1 mM.[16] If solubility is an issue, a co-solvent such as methanol can be used, but the pKa value will be for that specific solvent mixture.

  • Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M).[16]

  • Initial pH Adjustment: Adjust the initial pH of the solution to the acidic side (e.g., pH 2-3) using the 0.1 M HCl solution.

  • Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments of the titrant and recording the pH after each addition. Allow the pH to stabilize before each reading.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve, often visualized more clearly by plotting the first or second derivative of the curve.[15]

Potentiometric_Titration_Workflow Start Start Calibrate_pH_Meter Calibrate pH Meter (pH 4, 7, 10) Start->Calibrate_pH_Meter Prepare_Sample Prepare 1 mM Sample Solution with 0.15 M KCl Calibrate_pH_Meter->Prepare_Sample Adjust_pH Adjust pH to ~2-3 with 0.1 M HCl Prepare_Sample->Adjust_pH Titrate Titrate with 0.1 M NaOH Adjust_pH->Titrate Record_Data Record pH vs. Volume of NaOH Titrate->Record_Data Plot_Curve Plot Titration Curve (pH vs. Volume) Record_Data->Plot_Curve Determine_EP Determine Equivalence Point (EP) Plot_Curve->Determine_EP Calculate_pKa pKa = pH at 1/2 EP Determine_EP->Calculate_pKa End End Calculate_pKa->End

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a highly sensitive method for pKa determination, particularly for compounds with a chromophore whose absorbance spectrum changes with ionization state.[11][14][17][18] N-(4-Hydroxy-2-nitrophenyl)formamide, with its nitrophenyl system, is an ideal candidate for this technique. The method relies on measuring the absorbance of the compound in a series of buffers with known pH values.

Experimental Protocol: UV-Vis Spectrophotometry

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Calibrated pH meter

  • A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 5 to 9)

  • Stock solution of N-(4-Hydroxy-2-nitrophenyl)formamide in a suitable solvent (e.g., methanol)

  • Strongly acidic (e.g., pH 1) and strongly basic (e.g., pH 12) solutions

Procedure:

  • Determine Spectra of Pure Species:

    • Prepare a solution of the compound in the strongly acidic solution (pH 1) to obtain the spectrum of the fully protonated (acidic) form.

    • Prepare a solution of the compound in the strongly basic solution (pH 12) to obtain the spectrum of the fully deprotonated (basic) form.

    • Identify the wavelength of maximum absorbance (λ_max) for both the acidic and basic forms.

  • Prepare Sample Solutions: Prepare a series of solutions with a constant concentration of the compound in the different buffer solutions.

  • Measure Absorbance: Measure the absorbance of each solution at the λ_max of the acidic and basic forms.

  • Data Analysis: The pKa can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometry:

    pKa = pH + log [ (A - A_b) / (A_a - A) ]

    Where:

    • A is the absorbance of the sample in a buffer of a specific pH.

    • A_a is the absorbance of the fully protonated (acidic) form.

    • A_b is the absorbance of the fully deprotonated (basic) form.

    A plot of log[ (A - A_b) / (A_a - A) ] versus pH will yield a straight line with a y-intercept equal to the pKa. Alternatively, plotting absorbance versus pH will generate a sigmoidal curve, and the pKa is the pH at the inflection point.[18]

Spectrophotometry_Workflow Start Start Get_Spectra Obtain Spectra of Pure Acidic (pH 1) and Basic (pH 12) Forms Start->Get_Spectra Identify_Lambda_Max Identify λmax for Acidic and Basic Forms Get_Spectra->Identify_Lambda_Max Prepare_Buffers Prepare Samples in Buffers of Varying pH Identify_Lambda_Max->Prepare_Buffers Measure_Absorbance Measure Absorbance at λmax Prepare_Buffers->Measure_Absorbance Plot_Data Plot Absorbance vs. pH Measure_Absorbance->Plot_Data Calculate_pKa Determine pKa from Sigmoidal Curve or Henderson-Hasselbalch Plot Plot_Data->Calculate_pKa End End Calculate_pKa->End

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Data Summary and Interpretation

As no experimental data for the pKa of N-(4-Hydroxy-2-nitrophenyl)formamide is currently published, the following table is presented as a template for summarizing experimentally determined and theoretically estimated values.

Parameter Value Method
Estimated pKa6.5 - 7.5Theoretical
Experimental pKaTo be determinedPotentiometric Titration
Experimental pKaTo be determinedUV-Vis Spectrophotometry

A close agreement between the values obtained from potentiometric titration and UV-Vis spectrophotometry would provide a high degree of confidence in the determined pKa. Any significant deviation from the theoretically estimated range would warrant further investigation into the conformational and electronic properties of the molecule in solution.

Conclusion

The pKa of N-(4-Hydroxy-2-nitrophenyl)formamide is a critical parameter for understanding its potential as a pharmacologically active agent. While a precise experimental value is yet to be reported, a strong theoretical foundation suggests a pKa value significantly influenced by the electron-withdrawing nitro group and modulated by an intramolecular hydrogen bond. The detailed experimental protocols for synthesis, potentiometric titration, and UV-Vis spectrophotometry provided in this guide offer a robust and reliable framework for the accurate determination of this essential physicochemical property. The application of these methods will enable researchers to gain a deeper understanding of the molecule's behavior in biological systems, thereby facilitating its further development.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Lutskii, A. E., & Komarov, V. M. (1964). THE STUDY OF HYDROGEN BONDING AND RELATED PHENOMENA BY ULTRAVIOLET LIGHT ABSORPTION: PART VI. THE EFFECT OF STERIC INTERACTIONS ON THE INTRAMOLECULAR HYDROGEN BOND IN o-NITROPHENOL. Canadian Journal of Chemistry, 42(7), 1707-1715.
  • Ribeiro da Silva, M. A., & Monte, M. J. (2007). Pairwise-Substitution Effects and Intramolecular Hydrogen Bonds in Nitrophenols and Methylnitrophenols. Thermochemical Measurements and ab Initio Calculations. The Journal of Physical Chemistry A, 111(29), 6797-6803.
  • Quora. (2018). What is the effect of the -NO² group on the acidic strength of phenol? Retrieved from [Link]

  • University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

  • Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., & Völgyi, G. (2016). Development of Methods for the Determination of pKa Values. Pharmaceutical Research, 33(10), 2448–2461.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • StackExchange. (2014). Why does intramolecular hydrogen bonding cause molecules to separate? Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]

  • Pearson+. (n.d.). Explain why the pKa of p-nitrophenol is 7.14, whereas the pKa of... Retrieved from [Link]

  • askIITians. (2025). The intramolecular hydrogen bonding is present in:A. o-nitrophenolB. m. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 8.15: The Effect of Substituents on pKa. Retrieved from [Link]

  • Organic Chemistry Data. (2025). Substituents affect the pKa. Retrieved from [Link]

  • Moradabad Educational Trust Faculty of Pharmacy. (n.d.). Spectrophotometric determination of pKa of Montelukast sodium. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(4-methyl-2-nitrophenyl)formamide. Retrieved from [Link]

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Methodological & Application

Reduction of N-(4-Hydroxy-2-nitrophenyl)formamide to methylamine derivative

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 4-Amino-2-(methylamino)phenol

A detailed guide to the simultaneous reduction of N-(4-Hydroxy-2-nitrophenyl)formamide using metal hydrides.

Abstract

This application note provides a comprehensive technical guide for the synthesis of 4-Amino-2-(methylamino)phenol, a valuable tri-substituted aminophenol derivative. The described protocol focuses on the simultaneous reduction of an aromatic nitro group and a formamide functionality within the same molecule, N-(4-Hydroxy-2-nitrophenyl)formamide. This one-pot transformation presents a significant challenge due to the differing reactivity of the two functional groups. This guide details two robust protocols utilizing powerful metal hydride reducing agents, Lithium Aluminum Hydride (LiAlH₄) and Borane-Tetrahydrofuran complex (BH₃·THF), offering researchers a choice based on available resources and desired reaction scale. We provide in-depth mechanistic insights, step-by-step experimental procedures, safety protocols, and comparative data to ensure reliable and reproducible execution.

Introduction and Mechanistic Rationale

The conversion of N-(4-Hydroxy-2-nitrophenyl)formamide to 4-Amino-2-(methylamino)phenol is a powerful transformation that installs three key functional groups on an aromatic ring. The target molecule is an analogue of N¹-Methylbenzene-1,2,4-triamine derivatives, which are important scaffolds in medicinal chemistry and materials science.[1][2] The primary challenge lies in the concurrent reduction of both the aromatic nitro group to a primary amine and the N-formyl group to a secondary methylamine.

Standard catalytic hydrogenation, while effective for reducing nitroarenes, often requires harsh conditions that may not be compatible with the formamide group or may lead to undesired side reactions.[3][4][5] Conversely, reagents that readily reduce amides may exhibit variable reactivity towards aromatic nitro groups.[6]

Powerful, non-selective hydride reagents are ideal for this dual reduction.

  • Lithium Aluminum Hydride (LiAlH₄): A potent, nucleophilic reducing agent capable of reducing a wide array of functional groups, including both amides and aromatic nitro compounds.[7][8][9] The mechanism for amide reduction involves initial hydride attack on the carbonyl carbon, followed by elimination of an aluminate species to form a transient iminium ion, which is then rapidly reduced by a second equivalent of hydride to yield the amine. The reduction of the nitro group proceeds through a series of intermediates, ultimately yielding the amine. However, with metal hydrides, care must be taken as over-reduction or condensation reactions can sometimes lead to azo or azoxy byproducts.[10]

  • Borane (BH₃·THF or BMS): An electrophilic reducing agent that also effectively reduces both amides and carboxylic acids.[11][12] Its reaction with amides proceeds via coordination to the carbonyl oxygen, increasing its electrophilicity and facilitating hydride transfer. While typically less reactive towards nitro groups than LiAlH₄, recent studies have shown its efficacy, particularly when an adjacent directing group, such as the hydroxyl group in our substrate, can facilitate an intramolecular hydrogen transfer.[13][14]

Given the presence of an acidic phenolic proton in the starting material, an excess of the hydride reagent is required to account for the initial acid-base reaction that consumes one equivalent of hydride to form H₂ gas.

Reaction Pathway and Workflow

The overall transformation and experimental sequence are depicted below.

Chemical Reaction Scheme

Caption: Overall reduction of the starting material to the final product.

General Experimental Workflow

G prep Apparatus Preparation reagents Reagent Preparation prep->reagents Dry glassware reaction Reaction Execution reagents->reaction Inert atmosphere quench Quenching reaction->quench Cool to 0 °C workup Work-up & Extraction quench->workup Filter solids purify Purification workup->purify Dry organic layer product Final Product purify->product Characterize

Caption: Standard workflow from setup to product isolation.

Comparative Protocol Overview

This table summarizes the key parameters for the two recommended protocols. The choice between LiAlH₄ and BH₃·THF may depend on safety infrastructure, desired reaction kinetics, and downstream purification considerations.

ParameterMethod A: LiAlH₄Method B: BH₃·THF
Primary Reagent Lithium Aluminum Hydride (LiAlH₄)Borane-THF Complex (1M in THF)
Equivalents 4.0 - 5.04.0 - 5.0
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to 65 °C (Reflux)0 °C to Room Temperature
Reaction Time 4 - 8 hours12 - 24 hours
Work-up Fieser Work-up (H₂O, NaOH)[7][15][16]Methanol Quench, Acid/Base Extraction
Pros Faster reaction times, highly reliableMilder conditions, easier work-up
Cons Highly pyrophoric, requires stringent safetySlower reaction, unpleasant odor (BMS)

Detailed Experimental Protocols

Safety Precaution: Both LiAlH₄ and BH₃ are highly reactive and moisture-sensitive. All procedures must be conducted in a certified chemical fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety glasses, and gloves, is mandatory.[15][17]

Method A: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from standard LiAlH₄ reduction procedures for amides and nitro compounds.[8][9]

Materials:

  • N-(4-Hydroxy-2-nitrophenyl)formamide (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄), powder (4.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite™ (optional, for filtration)

  • Ethyl Acetate (for extraction)

  • Brine

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven- or flame-dried before use.

  • Reagent Suspension: Under a positive flow of nitrogen, carefully add LiAlH₄ (4.5 eq) to the flask. Add anhydrous THF to create a stirrable suspension (approx. 20 mL per gram of LiAlH₄).

  • Substrate Addition: Dissolve N-(4-Hydroxy-2-nitrophenyl)formamide (1.0 eq) in a minimum amount of anhydrous THF. Transfer this solution to an addition funnel and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

    • Causality Note: Slow, cooled addition is critical to control the initial exothermic reaction from the deprotonation of the phenolic hydroxyl group and subsequent hydride attack.[8]

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Quenching (Fieser Work-up): Cool the reaction mixture to 0 °C in an ice bath. Perform the following steps with extreme caution as hydrogen gas is evolved. [15][16] For every 'x' grams of LiAlH₄ used, add sequentially and dropwise:

    • 'x' mL of deionized water

    • 'x' mL of 15% NaOH solution

    • '3x' mL of deionized water

  • Work-up: Remove the ice bath and stir the resulting slurry vigorously at room temperature for 30 minutes. The mixture should become a granular, white precipitate of aluminum salts.

  • Isolation: Add anhydrous MgSO₄ and stir for another 15 minutes to ensure all water is sequestered.[16] Filter the slurry through a pad of Celite™, washing the filter cake thoroughly with ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude product can be purified further by column chromatography on silica gel if necessary.

Method B: Reduction using Borane-Tetrahydrofuran (BH₃·THF)

This protocol is based on established procedures for borane reduction of amides and activated nitroarenes.[11][12][14]

Materials:

  • N-(4-Hydroxy-2-nitrophenyl)formamide (1.0 eq)

  • Borane-THF complex solution (1.0 M in THF, 4.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (for extraction)

  • Brine

Procedure:

  • Setup: Equip a dry, round-bottom flask with a magnetic stirrer and a nitrogen inlet.

  • Substrate Solution: Dissolve N-(4-Hydroxy-2-nitrophenyl)formamide (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Under a positive flow of nitrogen, add the BH₃·THF solution (4.5 eq) dropwise via syringe to the stirred substrate solution.

    • Causality Note: The phenolic -OH group is expected to react first, forming a borate ester and evolving hydrogen. This intermediate may facilitate the intramolecular reduction of the ortho-nitro group.[14]

  • Reaction: After addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add methanol dropwise to quench the excess borane until gas evolution ceases.

  • Work-up: Remove the solvent under reduced pressure. Add 1 M HCl to the residue and stir for 30 minutes to hydrolyze any borate complexes.

  • Extraction: Basify the aqueous solution by the careful addition of saturated NaHCO₃ solution until the pH is ~8-9. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography as needed.

Concluding Remarks

The successful synthesis of 4-Amino-2-(methylamino)phenol from N-(4-Hydroxy-2-nitrophenyl)formamide is readily achievable using potent hydride reducing agents. The LiAlH₄ method offers a faster, more forceful reduction, while the BH₃·THF protocol provides a milder alternative. The choice of method should be guided by the scale of the reaction and the safety equipment available. In both cases, strict adherence to anhydrous, inert conditions and cautious quenching procedures is paramount for a safe and successful outcome. The resulting poly-functionalized aniline is a versatile building block for further synthetic elaboration in drug discovery and materials science programs.

References

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. [Link]

  • Frontier, A. (2026). Workup: Aluminum Hydride Reduction. University of Rochester, Department of Chemistry. [Link]

  • CN104744219A. (2015). Method for synthesizing o-phenylenediamine from ortho-nitroaniline by virtue of catalytic hydrogenation.
  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • ResearchGate. (2004). Reduction of Polyfunctional Aromatic Nitro Compounds Using Lithium Aluminum Hydride. Indian Journal of Chemistry - Section B. [Link]

  • Pentsak, E. O., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Omega, 6(13), 9173–9180. [Link]

  • Sultana, F., et al. (2004). Reduction of polyfunctional aromatic nitro compounds using lithium aluminium hydride. Indian Journal of Chemistry - Section B, 43(2), 432-436. [Link]

  • University of the West Indies. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Department of Chemistry. [Link]

  • Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

  • University of Georgia Office of Research. (n.d.). Standard Operating Procedure: Lithium Aluminum Hydride. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • ResearchGate. (2007). Catalytic hydrogenation of o-nitroanisole in a microreactor: Reactor performance and kinetic studies. Chemical Engineering Science. [Link]

  • Organic Chemistry Portal. (n.d.). Borane Reagents. [Link]

  • DAV University. (n.d.). Module II Reduction Reactions - Lecture 14. [Link]

  • Organic-Synthesis.com. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]

  • ResearchGate. (2025). Borane as reducing reagent of nitroarenes. [Link]

  • ChemRxiv. (2021). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. [Link]

  • Pubs, A. C. S. (2020). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 24(9), 1738-1745. [Link]

  • Rode, S. R., et al. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Tetrahedron Letters, 135, 154877. [Link]

  • Thieme. (2017). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis. [Link]

  • ResearchGate. (2011). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. [Link]

  • National Center for Biotechnology Information. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 29(18), 4323. [Link]

  • Google Patents. (1993).
  • Google Patents. (2015).
  • ScienceDirect. (2015). 1,2,4-Triamino-5-nitrobenzene as air-stable aromatic polyamines for coordination chemistry. Inorganica Chimica Acta, 439, 133-137. [Link]

  • LookChem. (n.d.). CAS No.60651-29-8, N1-Methylbenzene-1,2,4-triaMine Suppliers. [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Amides using LiAlH4 to amines. [Link]

  • ResearchGate. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • ChemRxiv. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. [Link]

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Cyclization of N-(4-Hydroxy-2-nitrophenyl)formamide to 5-hydroxybenzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Efficient Synthesis of 5-Hydroxybenzoxazole via Reductive Cyclization of N-(4-Hydroxy-2-nitrophenyl)formamide

Abstract

This application note provides a comprehensive guide to the synthesis of 5-hydroxybenzoxazole, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The described protocol employs a robust and efficient one-pot reductive cyclization of the readily accessible starting material, N-(4-Hydroxy-2-nitrophenyl)formamide. We detail the underlying reaction mechanism, provide a step-by-step experimental procedure, and offer guidance on product characterization and troubleshooting. This method avoids the need for expensive or toxic catalysts, utilizing inexpensive iron powder as the reducing agent, presenting an economical and scalable route for researchers in drug development and organic synthesis.

Introduction: The Significance of the Benzoxazole Core

Benzoxazoles are a prominent class of nitrogen- and oxygen-containing heterocyclic compounds. Their rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make them privileged scaffolds in drug discovery. Molecules incorporating the benzoxazole moiety exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties[1]. Specifically, hydroxylated benzoxazoles like 5-hydroxybenzoxazole serve as crucial intermediates for synthesizing more complex pharmaceutical agents and functional materials, such as 5-lipoxygenase inhibitors for treating asthma and allergies[2].

Traditional syntheses of benzoxazoles often involve the condensation of o-aminophenols with carboxylic acids or their derivatives[1]. An alternative and powerful strategy is the reductive cyclization of o-nitrophenols. This approach combines the reduction of a nitro group to an amine and the subsequent intramolecular cyclization in a single synthetic operation, enhancing atom economy and procedural simplicity. Various methods, including catalytic hydrogenation and metal-catalyzed hydrogen transfer, have been developed for this transformation[3][4][5].

This guide focuses on a classic yet highly effective method using iron powder in an acidic medium to convert N-(4-Hydroxy-2-nitrophenyl)formamide into 5-hydroxybenzoxazole. The formamide group serves as the in-situ source for the C2 carbon of the oxazole ring.

Reaction Mechanism and Workflow

The conversion of N-(4-Hydroxy-2-nitrophenyl)formamide to 5-hydroxybenzoxazole is a tandem reaction. The process is initiated by the reduction of the ortho-nitro group, which is immediately followed by an acid-catalyzed intramolecular cyclization and dehydration.

Mechanistic Pathway

The reaction proceeds through several key steps, as illustrated below.

  • Nitro Group Reduction: In the presence of an acid (acetic acid), iron metal acts as the reducing agent, donating electrons to the nitro group. This multi-step reduction converts the nitro group (-NO₂) to an amino group (-NH₂), forming the critical o-aminophenol intermediate.

  • Acid-Catalyzed Cyclization: The newly formed amino group performs a nucleophilic attack on the carbonyl carbon of the adjacent formamide group. This intramolecular cyclization is facilitated by the acidic environment.

  • Dehydration: The resulting tetrahedral intermediate readily eliminates a molecule of water to form the stable, aromatic benzoxazole ring system.

Reductive_Cyclization_Mechanism Figure 1: Proposed Reaction Mechanism Start N-(4-Hydroxy-2-nitrophenyl)formamide Intermediate In-situ generated 2-Amino-5-hydroxyphenyl-formamide Start->Intermediate 1. Fe / AcOH (Reduction) Cyclized Cyclized Intermediate Intermediate->Cyclized 2. Intramolecular Nucleophilic Attack Product 5-Hydroxybenzoxazole Cyclized->Product 3. Dehydration (-H₂O)

Figure 1: Proposed Reaction Mechanism.
Experimental Workflow Overview

The overall laboratory procedure is streamlined for efficiency and can be completed within a standard workday. The workflow minimizes intermediate isolations, proceeding from reaction setup to purified product in a logical sequence.

Experimental_Workflow Figure 2: General Experimental Workflow Setup 1. Reagent Setup (Starting Material, Fe, AcOH, EtOH) Reaction 2. Reaction (Reflux under Inert Atmosphere) Setup->Reaction Heat Workup 3. Work-up (Filtration, Neutralization, Extraction) Reaction->Workup Cool & Filter Purification 4. Purification (Column Chromatography) Workup->Purification Crude Product Analysis 5. Characterization (NMR, MS, IR) Purification->Analysis Pure Product

Figure 2: General Experimental Workflow.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments can be made as necessary, but initial trials should adhere to these parameters to establish a baseline.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Quantity (10 mmol scale)Supplier Notes
N-(4-Hydroxy-2-nitrophenyl)formamideC₇H₆N₂O₄198.141.98 g (10 mmol)Synthesized or purchased from a reliable vendor.
Iron Powder (<325 mesh)Fe55.852.79 g (50 mmol, 5 eq)Fine powder is crucial for high surface area.
Glacial Acetic Acid (AcOH)CH₃COOH60.0520 mLReagent grade or higher.
Ethanol (EtOH)C₂H₅OH46.0740 mLAnhydrous or 200 proof.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~200 mLFor extraction and chromatography.
HexanesC₆H₁₄86.18~300 mLFor chromatography.
Saturated Sodium Bicarbonate (aq.)NaHCO₃84.01~100 mLFor neutralization.
Brine (Saturated NaCl aq.)NaCl58.44~50 mLFor washing.
Anhydrous Magnesium SulfateMgSO₄120.37~5 gFor drying organic layer.
Silica GelSiO₂60.08As needed60 Å, 230-400 mesh for chromatography.
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Buchner funnel and filter paper

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware for chromatography and analysis

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add N-(4-Hydroxy-2-nitrophenyl)formamide (1.98 g, 10 mmol) and iron powder (2.79 g, 50 mmol).

    • Rationale: Using a multi-neck flask allows for simultaneous reflux and maintenance of an inert atmosphere, preventing potential side reactions. A 5-fold excess of iron ensures the complete reduction of the nitro group.

  • Solvent Addition and Initiation:

    • Add ethanol (40 mL) followed by the slow, careful addition of glacial acetic acid (20 mL) while stirring. The mixture will become a suspension.

    • Rationale: Ethanol serves as a co-solvent to aid solubility. Acetic acid provides the necessary acidic medium for the iron-mediated reduction. The addition should be slow to control any initial exotherm.

  • Reaction Execution:

    • Begin flushing the system with nitrogen.

    • Heat the reaction mixture to reflux (approximately 85-90 °C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 3-4 hours. Monitor the reaction progress by TLC (e.g., 3:2 Hexanes:EtOAc), observing the disappearance of the starting material.

    • Rationale: Heating accelerates both the reduction and cyclization steps. An inert atmosphere is maintained throughout.

  • Work-up and Isolation:

    • After the reaction is complete, allow the flask to cool to room temperature.

    • Filter the reaction mixture through a pad of Celite in a Buchner funnel to remove the iron salts and excess iron powder. Wash the filter cake with ethyl acetate (2 x 30 mL).

    • Rationale: Celite provides a fine filtration medium that prevents clogging of the filter paper by fine iron particles.

    • Combine the filtrate and washes in a 500 mL separatory funnel.

    • Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

    • Rationale: Neutralization removes acetic acid. Extraction isolates the organic product from the aqueous phase. The brine wash removes residual water and inorganic salts.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 4:1 and gradually increasing polarity to 1:1).

    • Combine the fractions containing the desired product (visualized by TLC with UV light or an appropriate stain) and evaporate the solvent to yield 5-hydroxybenzoxazole as a solid.

    • Rationale: Chromatography separates the target compound from any unreacted intermediates or non-polar/polar impurities.

Characterization and Expected Results

The identity and purity of the synthesized 5-hydroxybenzoxazole should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results for 5-Hydroxybenzoxazole
Appearance Off-white to light brown solid.
Yield 65-80% (typical).
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~9.7 (s, 1H, -OH), ~8.4 (s, 1H, H2), ~7.5 (d, 1H, H7), ~7.1 (d, 1H, H4), ~6.9 (dd, 1H, H6). Note: Chemical shifts are predictive and may vary slightly.
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~155.2, ~152.8, ~149.5, ~142.1, ~111.5, ~110.8, ~99.7. Note: Chemical shifts are predictive and may vary slightly.
Mass Spec (ESI+) m/z: Calculated for C₇H₅NO₂ [M+H]⁺: 136.04; Found: 136.04.
IR (KBr) ν (cm⁻¹): ~3300-3100 (broad, O-H stretch), ~1630 (C=N stretch), ~1580 (C=C stretch), ~1250 (C-O stretch).

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete reduction of the nitro group. 2. Insufficient reaction time/temp.1. Use finer iron powder (<325 mesh) for better surface area. Ensure the acetic acid quality is high. 2. Increase reflux time to 5-6 hours and monitor closely by TLC.
Incomplete Reaction Starting material still present after 4 hours.Add an additional 0.5-1.0 equivalent of iron powder and continue to reflux for another 1-2 hours.
Presence of Side Products 1. Hydrolysis of the formamide group. 2. Dimerization or polymerization.1. Ensure the reaction is not heated for an excessive duration. 2. Maintain a strict inert atmosphere. Ensure proper stirring to avoid localized overheating.
Difficult Purification Streaking on TLC plate; product co-elutes with impurities.1. Ensure the crude product is fully dry before loading onto the column. 2. Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol).

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Glacial acetic acid is corrosive and has a strong odor. Handle with care.

  • The reaction involves flammable solvents (Ethanol, Ethyl Acetate, Hexanes). Keep away from ignition sources.

  • Handle iron powder carefully to avoid inhalation.

Conclusion

The protocol described herein offers a reliable and scalable method for the synthesis of 5-hydroxybenzoxazole through the reductive cyclization of N-(4-Hydroxy-2-nitrophenyl)formamide. By leveraging inexpensive and readily available reagents, this procedure provides an accessible entry point for obtaining a key building block for pharmaceutical and materials science research. The detailed mechanistic insights and troubleshooting guide are intended to empower researchers to successfully implement and adapt this valuable transformation in their laboratories.

References

  • Electrosynthesis of benzoxazoles from o-nitrophenols and alcohols. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Predicted possible mechanism for synthesis of substituted benzoxazole... ResearchGate. Available at: [Link]

  • Iron-Catalyzed 2-Arylbenzoxazole Formation from o-Nitrophenols and Benzylic Alcohols. Organic Letters (ACS Publications). Available at: [Link]

  • Electrosynthesis of Benzoxazoles from o-Nitrophenols and Alcohols. ResearchGate. Available at: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available at: [Link]

  • Reductive cyclization of 2‐nitrobyphenyls and 2‐nitrostyrenes catalyzed... ResearchGate. Available at: [Link]

  • Proposal mechanisms for the cyclization of 2‐nitrophenols with arylmethyl chloride. ResearchGate. Available at: [Link]

  • Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. AIR Unimi. Available at: [Link]

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PMC. Available at: [Link]

  • Hydroxy-benzoxazole derivatives and their use in the preparation of dye-releasing redox compounds. Google Patents.
  • Synthesis of (E)‐5‐fluoro‐N'‐hydroxybenzo[d]oxazole‐2‐carboximidamide. ResearchGate. Available at: [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Asymmetric Michael/Cyclization Reaction of 2-(2-Nitrovinyl)phenol ( 1a... ResearchGate. Available at: [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PMC. Available at: [Link]

  • Synthesis and evaluation of benzoxazole derivatives as 5-lipoxygenase inhibitors. PubMed. Available at: [Link]

Sources

Application Notes and Protocols: Recrystallization Solvents for Nitrophenyl Formamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Recrystallization in the Purity of Nitrophenyl Formamides

Nitrophenyl formamides are a class of organic compounds with significant applications in medicinal chemistry and materials science. Their synthesis often results in crude products containing impurities from starting materials, by-products, and side reactions. Recrystallization is a fundamental purification technique that leverages differences in solubility to separate the desired compound from these impurities.[1] The principle of recrystallization lies in dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of highly ordered crystals, while the impurities remain dissolved in the solvent (mother liquor).[2][3] The selection of an appropriate solvent system is paramount to achieving high purity and yield.

This guide provides a comprehensive overview of solvent selection strategies and detailed protocols for the recrystallization of ortho-, meta-, and para-nitrophenyl formamides.

The Science of Solvent Selection: A Multifaceted Approach

The ideal recrystallization solvent should exhibit a steep solubility curve for the target compound, meaning it should dissolve a large amount of the nitrophenyl formamide at its boiling point and a significantly smaller amount at low temperatures.[4] This differential solubility is the driving force for efficient crystallization and high recovery.

Several factors must be considered when selecting a solvent:

  • Polarity and the "Like Dissolves Like" Principle: The polarity of the solvent should ideally match the polarity of the solute. Nitrophenyl formamides, with their nitro and formamide functionalities, are moderately polar compounds. Therefore, solvents of intermediate polarity are often a good starting point.[5]

  • Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature gradient for dissolution and crystallization but not so high as to cause decomposition of the nitrophenyl formamide.

  • Inertness: The solvent must not react with the compound being purified.[6]

  • Volatility: A moderately volatile solvent is desirable as it can be easily removed from the purified crystals during the drying process.

  • Safety and Environmental Considerations: The toxicity, flammability, and environmental impact of the solvent are critical considerations.

Single-Solvent vs. Mixed-Solvent Systems

In many cases, a single solvent does not provide the optimal solubility characteristics. A mixed-solvent system , also known as a solvent-antisolvent system, can offer greater control over the recrystallization process.[7] This technique involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the gradual addition of a "poor" solvent (antisolvent) in which it is sparingly soluble, until the solution becomes turbid.[7][8] This induces crystallization. Common miscible solvent pairs often combine a polar and a non-polar solvent.[9]

Solubility Profile of Nitrophenyl Formamides

The following table provides a general overview of the solubility of nitrophenyl formamides in common laboratory solvents. It is important to note that the exact solubility can vary depending on the specific isomer (ortho, meta, or para) and the presence of impurities. Experimental determination of solubility is always recommended.

SolventPolarityBoiling Point (°C)General Solubility of Nitrophenyl Formamides
WaterHigh100Sparingly soluble to insoluble
EthanolHigh78Soluble, especially when hot
MethanolHigh65Soluble, especially when hot
AcetoneMedium56Soluble
Ethyl AcetateMedium77Moderately soluble
DichloromethaneMedium40Soluble
TolueneLow111Sparingly soluble
HexaneLow69Insoluble

This table is a generalized guide. Researchers should perform small-scale solubility tests to determine the optimal solvent or solvent system for their specific nitrophenyl formamide isomer.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of p-Nitrophenyl Formamide

This protocol is suitable when a single solvent with a steep solubility curve is identified. Ethanol is often a good starting point for nitrophenyl formamides.[10]

Materials:

  • Crude p-nitrophenyl formamide

  • Ethanol (reagent grade)

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Spatula

Procedure:

  • Dissolution: Place the crude p-nitrophenyl formamide in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and begin heating the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.[11] Avoid adding an excess of solvent to ensure the solution is saturated.

  • Hot Filtration (if necessary): If insoluble impurities are present, a hot filtration step is required.[12] This involves filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[2][13] This prevents premature crystallization in the funnel.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[12] Slow cooling promotes the formation of larger, purer crystals.[6] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[1]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.[12]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals on a watch glass or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization of o-Nitrophenyl Formamide

This protocol is useful when a single solvent is not ideal. A common mixed-solvent system is ethanol and water.

Materials:

  • Crude o-nitrophenyl formamide

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Spatula

Procedure:

  • Dissolution in "Good" Solvent: Dissolve the crude o-nitrophenyl formamide in a minimal amount of hot ethanol in an Erlenmeyer flask with stirring.

  • Addition of "Poor" Solvent (Antisolvent): While keeping the solution hot, slowly add deionized water dropwise until the solution becomes faintly and persistently cloudy (turbid).[7] This indicates that the saturation point has been reached.

  • Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (in the same proportion as the final recrystallization mixture).

  • Drying: Dry the purified crystals.

Visualizing the Workflow

Recrystallization Process Flow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Nitrophenyl Formamide B Add Minimum Hot Solvent A->B C Saturated Solution B->C D Hot Filtration (if needed) C->D E Clear Saturated Solution D->E F Slow Cooling E->F G Crystal Formation F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Drying I->J K Pure Crystals J->K

Caption: A generalized workflow for the recrystallization of nitrophenyl formamides.

Solvent Selection Logic

Solvent_Selection Start Start: Crude Nitrophenyl Formamide SolubilityTest Small-Scale Solubility Tests Start->SolubilityTest SingleSolvent Single Solvent with Steep Solubility Curve? SolubilityTest->SingleSolvent GoodSolvent Identify 'Good' Solvent (High Solubility) SingleSolvent->GoodSolvent No Protocol1 Proceed with Single-Solvent Protocol SingleSolvent->Protocol1 Yes PoorSolvent Identify 'Poor' Solvent (Low Solubility, Miscible) GoodSolvent->PoorSolvent Protocol2 Proceed with Mixed-Solvent Protocol PoorSolvent->Protocol2 End Pure Product Protocol1->End Protocol2->End

Caption: Decision-making process for selecting a suitable recrystallization solvent system.

Troubleshooting and Advanced Considerations

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities, too rapid cooling, or a solvent in which the compound is too soluble. Re-heating the solution and adding more solvent, or using a different solvent system, can often resolve this issue.

  • Inducing Crystallization: If crystals do not form upon cooling, it may be necessary to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of the pure compound.

  • Decolorization: If the crude product is colored, activated charcoal can be added to the hot solution before filtration to adsorb the colored impurities.[12] Use charcoal sparingly, as it can also adsorb the desired product.

Conclusion

The successful recrystallization of nitrophenyl formamides is a critical step in obtaining pure compounds for research and development. A systematic approach to solvent selection, coupled with careful execution of the recrystallization protocol, will lead to high yields of purified material. The choice between a single-solvent and a mixed-solvent system will depend on the specific solubility characteristics of the nitrophenyl formamide isomer being purified. By following the principles and protocols outlined in this guide, researchers can confidently and effectively purify their target compounds.

References

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. PraxiLabs. [Link]

  • University of York. Mixed-solvent recrystallisation. Chemistry Teaching Labs. [Link]

  • Safrole. Recrystallization and hot filtration. [Link]

  • YouTube. (2012, May 7). Recrystallization using two solvents. [Link]

  • Recrystallization. [Link]

  • Journal of Chemical Education. (1996). An Efficient and Inexpensive Apparatus for Hot Filtration. [Link]

  • Experiment 9 — Recrystallization. [Link]

  • YouTube. (2012, April 12). Chemistry Practical Techniques: Recrystallisation, including hot filtration. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • Scribd. Recrystallization Techniques for Purification. [Link]

  • ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?[Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. [Link]

  • ResearchGate. Purification of nitrophenols using complex-assisted crystallization. [Link]

  • University of Rochester. Purification: How To. Department of Chemistry. [Link]

  • PMC. (2024, January 2). Study of the Ternary Mixture of Methanol/Formamide/Acetonitrile via Solvatochromic Probes. [Link]

  • ResearchGate. (2015, March 11). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?[Link]

  • Journal of Chemical & Engineering Data. (2020, May 1). Solubility Modeling, Solvent Effect, and Dissolution Properties of 4-Nitrophenylacetic Acid in Thirteen Solvents Ranging from 283.15 to 328.15 K. [Link]

  • ResearchGate. (2014, November 10). How can I perform recrystallization of a solid mixture?[Link]

  • angenechemical.com. N-(2-Nitrophenyl)formamide(CAS# 7418-32-8). [Link]

  • ResearchGate. (2023, August 8). Which solvents should I use to recrystalize P-anisidine and DNP individually?[Link]

  • Google Patents. (2014, September 25). WO 2014/151386 A1.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Formylation of 4-Amino-3-Nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FORM-4A3N-OPT Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Researchers working with 4-amino-3-nitrophenol often encounter low yields during formylation due to two primary electronic factors:

  • Deactivation: The ortho-nitro group is strongly electron-withdrawing, significantly reducing the nucleophilicity of the amine.

  • Intramolecular Hydrogen Bonding: A strong hydrogen bond between the nitro oxygen and the amine protons locks the molecule in a conformation that hinders electrophilic attack.

Standard reflux conditions with formic acid often result in incomplete conversion or thermal decomposition (tarring). This guide details the Acetic Formic Anhydride (AFA) method as the superior protocol for high-yield synthesis, along with troubleshooting steps for regioselectivity (N- vs. O-formylation).

Module 1: The Gold Standard Protocol (Acetic Formic Anhydride)

For deactivated anilines like 4-amino-3-nitrophenol, standard formic acid reflux is inefficient. The mixed anhydride method (AFA) generates a more potent electrophile in situ, allowing the reaction to proceed at lower temperatures, preserving the substrate and improving yield.

Reagent Preparation & Mechanism
  • Reagent: Acetic Formic Anhydride (AFA).[1][2][3]

  • Preparation: In situ generation by mixing Formic Acid (1.2 equiv) and Acetic Anhydride (1.0 equiv).

  • Why it works: AFA provides a better leaving group (acetate) compared to water (from formic acid) or ethoxide (from ethyl formate), driving the reaction forward despite the amine's low nucleophilicity.

Step-by-Step Workflow
  • Activation (0°C):

    • Combine Formic Acid (98%, 2.5 equiv relative to substrate) and Acetic Anhydride (2.0 equiv) in a dry flask.

    • Stir at 50–60°C for 15 minutes , then cool rapidly to 0°C . This generates the AFA active species.[2]

    • Note: Do not exceed 60°C for prolonged periods to prevent CO evolution/decomposition.

  • Addition (0°C to RT):

    • Dissolve 4-amino-3-nitrophenol in anhydrous THF (preferred for solubility) or DCM.

    • Add the cooled AFA solution dropwise to the amine solution at 0°C.

    • Crucial: Add Sodium Acetate (1.0 equiv) if the reaction is sluggish; it acts as a buffer and mild base to deprotonate the ammonium intermediate.

  • Reaction:

    • Allow to warm to Room Temperature (RT).[1] Stir for 2–4 hours.

    • Monitor via TLC (solvent system: EtOAc/Hexane 1:1). Look for the disappearance of the fluorescent yellow amine spot.

  • Quench & Isolation:

    • Quench with ice-cold water.

    • The product, N-(4-hydroxy-2-nitrophenyl)formamide , typically precipitates. Filter and wash with cold water.[4]

    • If no precipitate: Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Module 2: Troubleshooting & Optimization

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Conversion (<40%) Deactivated amine (Nitro effect).Switch to AFA Method. If already using AFA, add mild base (NaOAc) or catalyst (Iodine, 5 mol%) to activate the carbonyl.
O-Formylation (Ester) Phenol competing with amine.Selective Hydrolysis. Dissolve crude in MeOH and treat with K2CO3 (1.0 equiv) for 30 min. This cleaves the unstable phenolic ester but leaves the amide intact.
Tar/Black Crude Thermal decomposition / Oxidation.Lower Temperature. Avoid refluxing formic acid. Perform AFA reaction <25°C. Degas solvents with N2.
Product Oiling Out Solubility issues during workup.Trituration. Add cold diethyl ether or hexanes to the oil and sonicate to induce crystallization.
Regioselectivity Logic (The "Why")

The phenol (-OH) is also nucleophilic. While the amine (-NH2) is generally more reactive, the electron-withdrawing nitro group narrows this reactivity gap.

  • Kinetic Control (Low Temp): Favors N-formylation (Amide).[4]

  • Thermodynamic Control (High Temp): Can lead to O-formylation (Ester) or bis-formylation.

Module 3: Visualizing the Workflow

The following diagram outlines the decision logic and experimental flow for maximizing yield.

FormylationOptimization Start Start: 4-Amino-3-Nitrophenol Choice Select Method Start->Choice MethodA Method A: Formic Acid Reflux (Standard) Choice->MethodA Traditional MethodB Method B: Acetic Formic Anhydride (AFA) (Recommended) Choice->MethodB Optimized ProcessA Reflux 100°C, 12h MethodA->ProcessA ProcessB Generate AFA (0°C) Add to Substrate in THF MethodB->ProcessB OutcomeA Outcome: Low Yield / Tars (Thermal Decomp) ProcessA->OutcomeA OutcomeB Outcome: High Conversion (Kinetic Control) ProcessB->OutcomeB Check TLC Check: O-Formylation Detected? OutcomeB->Check Hydrolysis Selective Hydrolysis: MeOH / K2CO3, 30 min Check->Hydrolysis Yes (Bis-formyl) Final Final Product: N-(4-hydroxy-2-nitrophenyl)formamide Check->Final No (Pure) Hydrolysis->Final

Caption: Decision tree for selecting the optimal formylation pathway. The AFA method (Green path) minimizes thermal degradation compared to traditional reflux (Red path).

Module 4: Comparative Data

The following table aggregates expected yields based on electronic properties of similar nitro-anilines found in literature [1, 2].

ParameterFormic Acid (Reflux)Acetic Formic Anhydride (0–25°C)Catalytic I2 (Solvent-Free)
Yield 45–60%85–95% 75–85%
Reaction Time 12–24 Hours1–3 Hours 2–6 Hours
Purity (Crude) Low (Tars present)High Moderate
N/O Selectivity Poor (Thermodynamic mix)Excellent (Kinetic control) Good
Suitability Robust substrates onlyDeactivated/Sensitive substrates Green Chemistry focus

Frequently Asked Questions (FAQ)

Q: Can I use DCC/EDC coupling with formic acid instead? A: Yes, carbodiimide coupling works, but purification is often harder due to urea byproducts. The AFA method produces only acetic acid as a byproduct, which is easily removed by washing with water or mild bicarbonate.

Q: The reaction mixture turned dark red. Is this normal? A: Nitro-phenols are often deeply colored (yellow/orange/red) depending on pH and solvent. However, if the solution turns black or tarry, it indicates oxidation. Ensure you are working under an inert atmosphere (Nitrogen/Argon) and keeping the temperature below 25°C.

Q: My product is soluble in water and I cannot filter it. A: 4-amino-3-nitrophenol derivatives can be polar. If precipitation fails, saturate the aqueous phase with NaCl (brine) and extract exhaustively with Ethyl Acetate or THF.

References

  • Olah, G. A., et al. (1979). Formylating Agents. Chemical Reviews.

  • Strazzolini, P., et al. (2000). Acetic Formic Anhydride: A Review of its Preparation and Use. Tetrahedron.

  • Kim, J. G., & Jang, D. O. (2010).[5] Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett.

  • BenchChem Technical Notes. (2025). Application Notes and Protocols for Formic Anhydride Reactions.

Sources

Technical Support Center: Selective N-Formylation of Aminophenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aminophenol formylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively formylating the amino group of aminophenols while avoiding the common side reaction of O-formylation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to enhance the selectivity and yield of your reactions.

Frequently Asked Questions (FAQs)

Q1: I'm trying to N-formylate 2-aminophenol, but my analysis shows a significant amount of an O-formylated byproduct. Why is this happening?

A1: This is a classic chemoselectivity challenge. 2-Aminophenol has two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). While the amino group is generally more nucleophilic, several factors can shift the reaction's preference towards the hydroxyl group, leading to undesired O-formylation.[1][2]

  • Thermodynamic vs. Kinetic Control: N-formylation is typically the kinetically favored product, meaning it forms faster, especially at lower temperatures.[1][2] However, O-formylation can become significant under conditions that allow the reaction to reach thermodynamic equilibrium, such as higher temperatures or prolonged reaction times.

  • Reagent Reactivity: Highly reactive, non-selective formylating agents can react with both nucleophiles.

  • pH and Nucleophilicity: The pH of the reaction medium affects the protonation state of both functional groups. While a slightly acidic to neutral pH can preserve the amino group's nucleophilicity, strongly acidic conditions can protonate the amine, reducing its reactivity and making the hydroxyl group a more likely target.[2]

  • Intramolecular Hydrogen Bonding: In 2-aminophenol, a strong intramolecular hydrogen bond can form between the -NH₂ and -OH groups. This can decrease the nucleophilicity of the amino group, making it less reactive and increasing the chance of O-formylation.[1]

The diagram below illustrates the competitive reaction pathways.

Formylation Pathways cluster_conditions Reaction Conditions Aminophenol 2-Aminophenol N_Product N-Formyl-2-aminophenol (Kinetic Product) Aminophenol->N_Product Favored (More Nucleophilic Amine) O_Product O-Formyl-2-aminophenol (Side Product) Aminophenol->O_Product Less Favored FormylatingAgent Formylating Agent Di_Product N,O-Diformyl Product N_Product->Di_Product Further Formylation O_Product->Di_Product Further Formylation LowTemp Low Temp Short Time HighTemp High Temp Long Time

Caption: Competitive N- vs. O-formylation pathways for 2-aminophenol.

Troubleshooting Guide: Improving N-Formylation Selectivity

Q2: My reaction consistently yields a mixture of N- and O-formylated products. What specific experimental changes can I make to favor N-formylation?

A2: Optimizing for N-selectivity requires a multi-faceted approach that involves careful selection of reagents and precise control of reaction conditions.

The formylating agent is the most critical factor. For high N-selectivity, a reagent with moderate reactivity is often best.

  • Highly Recommended (High Selectivity): Acetic Formic Anhydride (AFA)

    • Why it works: AFA, often generated in situ from formic acid and acetic anhydride, is an excellent reagent for selective N-formylation.[3][4][5] The formyl group is sterically less hindered and more electrophilic than the acetyl group, leading to preferential formyl transfer.[3] Performing the reaction at low temperatures (e.g., -20 °C to 0 °C) dramatically enhances selectivity for the more nucleophilic amine.[6][7]

    • Caveat: Pure AFA is thermally unstable and moisture-sensitive, which is why in situ generation is the standard, practical approach.[3][4][8]

  • Good Selectivity (With Optimization): Formic Acid

    • Why it works: Formic acid is an inexpensive and common formylating agent. Selectivity can be achieved, but it is highly dependent on the conditions. Using formic acid with a Dean-Stark trap in a solvent like toluene or xylene azeotropically removes water, driving the equilibrium towards the N-formylated product.[1][8] O-formylation of phenols is less favorable under these specific azeotropic conditions.[1]

    • Caveat: Using neat formic acid at high temperatures can lead to side reactions, including intramolecular cyclization to form 2-benzoxazole.[2]

  • Other Promising Agents:

    • N-Formylsaccharin: A stable, solid reagent that allows for formylation under mild conditions and shows excellent chemoselectivity for amines over alcohols.[9]

    • Formic Acid with Iodine Catalyst: A solvent-free method using a catalytic amount of molecular iodine has shown high efficiency and chemoselectivity for N-formylation, leaving hydroxyl groups intact.[6][10]

To favor the kinetically preferred N-formylation, you must control the reaction temperature.

  • Recommendation: Start your reactions at low temperatures. For AFA, a range of -20 °C to 0 °C is ideal.[6][7] For other systems, begin at 0 °C or room temperature and monitor closely.

  • Monitoring: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of your starting material. Stop the reaction as soon as the aminophenol is consumed to prevent the slower formation of the O-formylated byproduct and potential di-formylation.[2]

Formylating AgentTypical ConditionsSelectivityKey Advantages & Disadvantages
Acetic Formic Anhydride (AFA) In situ generation, -20 °C to 0 °CExcellentHigh yield and selectivity; Reagent is unstable and moisture-sensitive.[3][6][8]
Formic Acid / Toluene Reflux with Dean-Stark trapGood to ExcellentInexpensive, effective; Requires azeotropic water removal.[1][8]
Formic Acid (Neat) 60-80 °CModerate to PoorSimple setup; Prone to O-formylation and cyclization byproducts at high temps.[2][11][12]
N-Formylsaccharin Room TemperatureExcellentSolid, stable, mild conditions, high selectivity.[9]
Formic Acid / Iodine (cat.) 70 °C, Solvent-freeVery GoodCatalytic, efficient, chemoselective.[6][10]

This diagram outlines a decision-making process for troubleshooting poor selectivity.

Optimization_Workflow Start Start: Poor N-Selectivity (Mixture of N/O Products) Check_Agent Step 1: Evaluate Formylating Agent Start->Check_Agent Check_Temp Step 2: Lower Reaction Temperature Check_Agent->Check_Temp Using mild agent? Use_AFA Switch to Acetic Formic Anhydride (AFA) at -20°C Check_Agent->Use_AFA Using harsh agent? Check_Time Step 3: Monitor Reaction & Reduce Time Check_Temp->Check_Time Yes Use_DeanStark Use Formic Acid with Dean-Stark Trap Check_Temp->Use_DeanStark No improvement Check_Time->Use_AFA No improvement Success Success: High N-Selectivity Achieved Check_Time->Success Improvement seen Use_AFA->Success Use_DeanStark->Success

Caption: Workflow for troubleshooting and optimizing N-formylation selectivity.

Protocol Hub: Validated Methodologies

Protocol 1: High-Selectivity N-Formylation using in situ Acetic Formic Anhydride (AFA)

This protocol is highly effective for a wide range of aminophenols and minimizes O-formylation.[6][7]

Materials:

  • Aminophenol substrate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Formic Acid (98-100%, 2.0 eq)

  • Acetic Anhydride (1.5 eq)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Dry ice/acetone bath

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the aminophenol substrate (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -20 °C using a dry ice/acetone bath.

  • AFA Preparation: In a separate flame-dried flask, cool acetic anhydride (1.5 eq) to 0 °C in an ice bath. Slowly add formic acid (2.0 eq) dropwise with stirring. Allow this mixture to stir for 15 minutes at 0 °C to generate the AFA.

  • Addition: Add the freshly prepared, cold AFA solution dropwise to the cooled aminophenol solution over 15-20 minutes. Maintain the reaction temperature at -20 °C.

  • Reaction & Monitoring: Stir the reaction mixture at -20 °C. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is often complete in less than 30 minutes.[6]

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, careful addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is often of high purity but can be further purified by recrystallization or column chromatography if necessary.[1][7]

Protocol 2: Selective O-Deformylation (If O-formylation Occurs)

If O-formylation is unavoidable, it is sometimes possible to selectively remove the O-formyl group while leaving the more stable N-formyl group intact. Formate esters are more labile to nucleophilic cleavage than formamides.

Materials:

  • Crude product mixture containing N- and O-formylated species

  • Methanol (or 90% aqueous Methanol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl, 5.0 eq)

Procedure:

  • Dissolution: Dissolve the crude product mixture (1.0 eq) in methanol or 90% aqueous methanol.

  • Deprotection: Add hydroxylamine hydrochloride (5.0 eq) to the solution.[13][14]

  • Reaction: Stir the mixture at room temperature or warm gently (e.g., to 40-50 °C) if necessary. The use of hydroxylamine hydrochloride provides mildly acidic conditions that can facilitate selective cleavage of the ester.[14]

  • Monitoring: Monitor the disappearance of the O-formylated species by TLC or LC-MS.

  • Workup: Once the reaction is complete, neutralize the mixture with a mild base (e.g., NaHCO₃) if needed. Evaporate the solvent under reduced pressure.

  • Purification: The residue can be purified by standard methods (extraction, crystallization, or chromatography) to isolate the pure N-formylated product.[13]

References

  • Acetic Formic Anhydride. Organic Syntheses. [Online]. Available: [Link]

  • Formylation of Amines. Molecules. [Online]. Available: [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society. [Online]. Available: [Link]

  • Acetic formic anhydride. Wikipedia. [Online]. Available: [Link]

  • N-Formylsaccharin: A New Formylating Agent. Edelris. [Online]. Available: [Link]

  • acetic formic anhydride | C3H4O3. Reactory. [Online]. Available: [Link]

  • Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett. [Online]. Available: [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. [Online]. Available: [Link]

  • Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase. ACS Omega. [Online]. Available: [Link]

  • N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. JETIR. [Online]. Available: [Link]

  • Mild and convenient N-formylation protocol in water-containing solvents. Tetrahedron Letters. [Online]. Available: [Link]

  • An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Synthetic Communications. [Online]. Available: [Link]

  • Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines. Synthetic Communications. [Online]. Available: [Link]

  • Selective alkylation of aminophenols. ARKIVOC. [Online]. Available: [Link]

  • (PDF) Selective alkylation of aminophenols. ResearchGate. [Online]. Available: [Link]

  • Green Route for the Preparation of p-Aminophenol from Nitrobenzene by Catalytic Hydrogenation in Pressurized CO2/H2O System. Organic Process Research & Development. [Online]. Available: [Link]

  • Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes. Green Chemistry. [Online]. Available: [Link]

  • Formylation. Wikipedia. [Online]. Available: [Link]

  • Chemoselectivity in synthesis of paracetamol. Chemistry Stack Exchange. [Online]. Available: [Link]

  • Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters. Google Patents. [Online].
  • Amino Acid Sidechain Deprotection. AAPPTEC. [Online]. Available: [Link]

  • Protection and Deprotection. CEM Corporation. [Online]. Available: [Link]

  • Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Der Pharma Chemica. [Online]. Available: [Link]

Sources

Technical Support Center: Optimization of Catalysts for N-Formylation of Deactivated Amines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the catalytic N-formylation of deactivated amines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of formylating electron-deficient or sterically hindered amine substrates. As your senior application scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and troubleshooting strategies to empower your research and development.

Core Concepts: The Challenge of Deactivated Amines

N-formamides are crucial intermediates in organic synthesis, serving as protecting groups, precursors to isocyanates, and key structural motifs in pharmaceuticals.[1][2] While the formylation of nucleophilic amines is often straightforward, deactivated amines—such as those bearing electron-withdrawing groups (e.g., -NO₂, -CN, -X) or significant steric hindrance—present a substantial synthetic hurdle. Their diminished nucleophilicity slows the rate of reaction with the formylating agent, demanding carefully optimized catalytic systems to achieve efficient conversion.

The most common and cost-effective formylating agent is formic acid.[3] The fundamental reaction mechanism involves the nucleophilic attack of the amine onto the carbonyl carbon of the formyl source. In the case of formic acid, a catalyst is typically required to enhance the electrophilicity of the carbonyl carbon, usually by protonation or coordination.[4][5]

Reaction_Mechanism cluster_activation Catalyst Activation cluster_attack Nucleophilic Attack cluster_product Product Formation FormicAcid Formic Acid (HCOOH) ActivatedFA Activated Formic Acid [HCO(OH2)]+ Catalyst Acid Catalyst (e.g., H+, Lewis Acid) Catalyst->FormicAcid Protonation/ Coordination Intermediate Tetrahedral Intermediate ActivatedFA->Intermediate DeactivatedAmine Deactivated Amine (Ar-NH2) DeactivatedAmine->ActivatedFA Nucleophilic Attack Formamide N-Formamide (Ar-NHCHO) Intermediate->Formamide Dehydration Water Water (H2O)

Caption: General mechanism of acid-catalyzed N-formylation of an amine with formic acid.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the N-formylation of deactivated amines in a question-and-answer format.

Q1: My reaction with a deactivated aniline (e.g., 4-chloroaniline) is showing very low conversion, even after several hours. What should be my first troubleshooting steps?

Answer: Low conversion with electron-poor amines is the most common challenge. The root cause is the low nucleophilicity of the amine, which fails to efficiently attack the formylating agent. Here is a logical workflow to address this:

  • Increase Thermal Energy: Deactivated systems require higher activation energy. If you are running the reaction at room temperature, consider increasing it. Many successful protocols for deactivated amines operate between 60-80°C.[1][2][4]

  • Evaluate Your Catalyst: If heat alone is insufficient, your catalyst may not be active enough.

    • Brønsted vs. Lewis Acids: Simple acid catalysts may not be sufficient. Transitioning to a Lewis acid catalyst like ZnO or ZnCl₂ can be more effective.[4][6] These catalysts activate the formic acid by coordinating to the carbonyl oxygen, making it more electrophilic.[4]

    • Solid Acid Catalysts: For easier workup and reusability, consider heterogeneous solid acids. Sulfonic acid-functionalized magnetic nanoparticles (NP@SO₃H) have shown excellent activity at room temperature for deactivated anilines, often yielding results in minutes.[5][7] Zeolites and Amberlite IR-120 are other effective options, sometimes accelerated by microwave irradiation.[4][8]

  • Check Stoichiometry: Ensure you are using a sufficient excess of the formylating agent. For formic acid, using 2 to 4 equivalents relative to the amine is a common and effective strategy.[5][9]

Troubleshooting_Low_Yield Start Start: Low Conversion of Deactivated Amine CheckTemp Is Reaction Temp > 60°C? Start->CheckTemp IncreaseTemp Increase Temperature to 60-80°C CheckTemp->IncreaseTemp No CheckCatalyst Is Catalyst a Strong Lewis Acid or Active Heterogeneous System? CheckTemp->CheckCatalyst Yes IncreaseTemp->CheckCatalyst SwitchCatalyst Switch to ZnO, ZnCl2, or a Nanocatalyst (e.g., NP@SO3H) CheckCatalyst->SwitchCatalyst No CheckStoich Is [Formic Acid] 2-4x [Amine]? CheckCatalyst->CheckStoich Yes SwitchCatalyst->CheckStoich IncreaseStoich Adjust Formic Acid to >2 equivalents CheckStoich->IncreaseStoich No Success Problem Resolved CheckStoich->Success Yes IncreaseStoich->Success

Caption: Troubleshooting workflow for low conversion in N-formylation reactions.

Q2: I am using a reusable heterogeneous nanocatalyst, but its activity drops significantly after the first cycle. How can I maintain its performance?

Answer: A drop in activity is a classic sign of catalyst deactivation or incomplete recovery. For heterogeneous catalysts, especially nanoparticles, maintaining performance over multiple cycles is key to their value.

  • Inefficient Recovery: Magnetic nanocatalysts are designed for easy recovery with an external magnet.[7][10] Ensure you are allowing sufficient time for the catalyst to collect at the side of the flask before decanting the reaction mixture. Any loss of catalyst material will naturally lead to lower activity in the next run.

  • Catalyst Fouling: The surface of the catalyst can become blocked by product, unreacted starting materials, or polymeric byproducts. After recovery, it is crucial to wash the catalyst thoroughly. A typical wash sequence involves rinsing with a solvent that dissolves all components of the reaction mixture (e.g., ethanol or ethyl acetate), followed by a rinse with a more volatile solvent (like diethyl ether) to facilitate drying.[5]

  • Leaching of Active Sites: In some supported catalysts, the active species (e.g., acid groups or metal nanoparticles) may not be strongly bound and can leach into the reaction medium. If washing and drying do not restore activity, consider performing an ICP-MS analysis on the reaction filtrate to check for traces of the leached catalyst. If leaching is confirmed, a different catalyst support or synthesis method may be required.

  • Structural Degradation: High temperatures or aggressive reaction media can alter the catalyst's structure. Ensure your reaction temperature does not exceed the catalyst's documented thermal stability. Characterization of the used catalyst via XRD or TEM can reveal changes in crystallinity or particle morphology.[11]

Q3: My deactivated amine substrate also contains a primary alcohol. I'm observing a significant amount of O-formylation as a side product. How can I improve the chemoselectivity for N-formylation?

Answer: Achieving high chemoselectivity between N- and O-formylation is critical. While O-formylation is a known side reaction, several catalytic systems offer excellent selectivity for the desired N-formylation.[12]

  • Catalyst Selection is Key: Some catalysts are inherently more selective. The system of formic acid with a catalytic amount of sodium formate is reported to be highly selective for N-formylation, even in the presence of unprotected hydroxyl groups.[1][4] Similarly, iodine has been demonstrated as a chemoselective catalyst for N-formylation under mild, solvent-free conditions.[1][9]

  • Modify Reaction Conditions: Temperature can play a role in selectivity. Try running the reaction at a lower temperature (e.g., room temperature or slightly above). The N-formylation of amines is often kinetically favored over the O-formylation of alcohols.

  • Alternative Formylating Agents: If modifying the catalyst and conditions fails, consider a different formylating agent. However, many alternatives to formic acid are more expensive or generate more waste.[1] The simplest approach is to first screen for a more selective catalyst.

Frequently Asked Questions (FAQs)

  • What are the advantages of using solvent-free conditions? Solvent-free, or "neat," conditions are a cornerstone of green chemistry. They reduce solvent waste, simplify product workup (often requiring only filtration or crystallization), and can sometimes accelerate reaction rates due to higher reactant concentrations. Many highly efficient N-formylation methods, especially for deactivated amines, are performed solvent-free.[4][6][9]

  • Is it possible to use CO₂ as a C1 source for formylating deactivated amines? Yes, this is an emerging and highly sustainable approach.[10] However, it is mechanistically distinct and more complex than using formic acid. These reactions typically require a reducing agent (like H₂ or a hydrosilane) and a specialized catalyst, often based on precious metals like platinum or cobalt, to facilitate CO₂ reduction and subsequent formylation.[13][14][15] While powerful, these systems may require high pressures and are generally more challenging to optimize for less reactive, deactivated amines.[14][16]

  • How do electron-donating vs. electron-withdrawing groups on the amine affect the reaction? The electronic nature of the substituents on the amine has a profound effect.

    • Electron-Donating Groups (-CH₃, -OCH₃): These groups increase the electron density on the nitrogen atom, making the amine more nucleophilic and accelerating the reaction.[5][7]

    • Electron-Withdrawing Groups (-Cl, -Br, -NO₂): These groups pull electron density away from the nitrogen, decreasing its nucleophilicity. This is why deactivated amines react much more slowly and require more forcing conditions or highly active catalysts.[5][7]

Data Summary: Catalytic Systems for Deactivated Amines

The table below summarizes various catalytic systems successfully employed for the N-formylation of deactivated aromatic amines.

Catalyst SystemFormylating AgentSubstrate ExampleConditionsYield (%)Reference
ZnO (50 mol%) Formic Acid (3 eq.)4-Chloroaniline70°C, Solvent-free98[4][6]
ZnCl₂ (10 mol%) Formic Acid (3 eq.)4-Nitroaniline70°C, Solvent-free92[1][4]
Iodine (5 mol%) Formic Acid (2 eq.)4-Bromoaniline70°C, Solvent-free92[1][9]
NP@SO₃H (10 mg) Formic Acid (4 eq.)4-ChloroanilineRT, Ethanol92[5][7]
Imidazole (1 eq.) Formic Acid (2 eq.)4-NitroanilineMechanochemical90 (isolated)[17]
Amberlite IR-120 Formic Acid4-ChloroanilineMicrowave, 80s98[4]

Experimental Protocol: N-Formylation of 4-Chloroaniline using a Magnetic Nanocatalyst

This protocol is adapted from a highly efficient method utilizing a sulfonic acid-functionalized magnetic nanocatalyst (NP@SO₃H).[5]

Materials:

  • 4-Chloroaniline (1 mmol, 127.6 mg)

  • Formic Acid (4 mmol, 151 µL)

  • NP@SO₃H catalyst (10 mg)

  • Absolute Ethanol (2 mL)

  • Round bottom flask (10 mL) with a magnetic stir bar

  • External magnet (e.g., a strong neodymium magnet)

Procedure:

  • To an oven-dried 10 mL round bottom flask containing a magnetic stir bar, add 4-chloroaniline (1 mmol).

  • Add absolute ethanol (2 mL) to dissolve the amine.

  • Add the NP@SO₃H catalyst (10 mg) to the mixture.

  • Finally, add formic acid (4 mmol) to the flask.

  • Seal the flask and allow the mixture to stir vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is completely consumed (typically within 10-15 minutes).

  • Upon completion, place a strong external magnet against the side of the flask. The black NP@SO₃H catalyst will be attracted to the magnet, clearing the solution.

  • Carefully decant the supernatant (the product solution) into a separate beaker.

  • Wash the catalyst by removing the magnet, adding 2 mL of fresh ethanol, stirring briefly, and then recollecting the catalyst with the magnet. Decant the wash solvent. Repeat this wash step twice.

  • The combined supernatant and washes contain the product. The product can be isolated by removing the solvent under reduced pressure.

  • The recovered catalyst can be dried under vacuum and reused for subsequent reactions.

References

  • Reddy, K. L. (2011). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. ResearchGate. [Link]

  • Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093–2096. [Link]

  • Forbes, D. C. (2014). Formylation of Amines. Molecules, 19(6), 7688–7719. [Link]

  • Nasr-Esfahani, M., et al. (2020). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. Green Chemistry. [Link]

  • Nasr-Esfahani, M., et al. (2020). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. ResearchGate. [Link]

  • Ahmad, R., et al. (2020). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. Scientific Reports. [Link]

  • Ahmad, R., et al. (2020). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. RSC Advances. [Link]

  • Mondal, B., et al. (2023). N-Formylation of Amines by a Magnetically Separable Cobalt Nanocatalyst Using CO₂ as a C1 Source. Inorganic Chemistry. [Link]

  • Colacino, E., et al. (2022). From amines to (form)amides: a simple and successful mechanochemical approach. Beilstein Journal of Organic Chemistry. [Link]

  • Yoon, S., et al. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe₃O₄ Nanoparticles. MDPI. [Link]

  • Forbes, D. C. (2014). Formylation of Amines. Molecules. [Link]

  • Li, H., et al. (2024). N-Formylation of Carbon Dioxide and Amines with EDTA as a Recyclable Catalyst under Ambient Conditions. MDPI. [Link]

  • El-Mekabaty, A. (2020). Solvent-Free N-Formylation: An Experimental Application of Basic Concepts and Techniques of Organic Chemistry. Journal of Chemical Education. [Link]

  • Vleeschouwer, F. D., et al. (2024). Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. Journal of the American Chemical Society. [Link]

  • Ide, Y., et al. (2023). Reductive CO₂ fixation by the N-formylation reaction over supported Pt nanoparticle catalysts modified with basic polyoxometalates. RSC Publishing. [Link]

  • Mondal, J., et al. (2020). N-Formylation of amines utilizing CO₂ by a heterogeneous metal–organic framework supported single-site cobalt catalyst. Catalysis Science & Technology. [Link]

  • Bhat, S. U., et al. (2017). Synthesis of N-formylation of amines using variousion exchanged forms of Zeolite-A as catalysts. MedCrave online. [Link]

  • Sordakis, K., et al. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Catalysis. [Link]

  • Hosseini-Sarvari, M. (2006). ZnO as a new catalyst for N-formylation of amines under solvent-free conditions. PubMed. [Link]

  • Yoon, S., et al. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe₃O₄ Nanoparticles. Semantic Scholar. [Link]

  • Colacino, E., et al. (2022). From amines to (form)amides: a simple and successful mechanochemical approach. Beilstein Journals. [Link]

  • He, L., et al. (2021). Synthesis of N-formamides via oxidative carbonylation of amines with paraformaldehyde over a CoN–C catalyst. RSC Publishing. [Link]

  • Rao, H. S. P., et al. (2006). Facile N-formylation of amines using Lewis acids as novel catalysts. ResearchGate. [Link]

  • Reddy, P. G., et al. (2007). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. ResearchGate. [Link]

Sources

Technical Support Center: Purification of N-(4-Hydroxy-2-nitrophenyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Matrix

The "Whiteness" Myth: Users frequently attempt to purify this compound to a white powder. Stop immediately. N-(4-Hydroxy-2-nitrophenyl)formamide contains a nitro group (


) conjugated with an aromatic system. This chromophore inherently absorbs blue light, resulting in a yellow to orange crystalline solid .

Target Appearance: Bright yellow/orange needles. Reject Appearance: Dark brown, black, tarry, or deep blood-red (indicative of oxidation or hydrolysis).

Diagnostic Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Dark Brown/Black Oxidation of phenol to quinones; Polymerized tars.Protocol A: Activated Carbon treatment + Recrystallization.
Deep Red (Solution) Halochromism (pH > 7). Phenolate ion formation.Protocol C: Acidify to pH 4-5. Do not exceed pH 8.
Red/Brown Oil Hydrolysis of formamide bond; Reversion to amine.Critical Failure. Check NMR. If amine is present, re-formylate.
Sticky Precipitate Occluded solvent or rapid cooling (Oiling out).Protocol B: Slow cooling with seed crystals; Solvent adjustment.

Deep Dive: The Chemistry of Color

To remove the wrong color, you must understand its source.

  • Intrinsic Chromophore (Yellow): The

    
     and 
    
    
    
    transitions of the nitro-aromatic system are physical properties of the molecule. You cannot remove this without destroying the compound.
  • Oxidative Impurities (Brown/Black): The phenolic hydroxyl group at the para position is susceptible to oxidation, forming benzoquinone derivatives. These are highly colored and often act as radical initiators, leading to "tar" formation.

  • Hydrolysis Products (Red/Brown): The formamide group is labile. In the presence of strong acids or bases, it hydrolyzes back to 4-amino-3-nitrophenol , which oxidizes much more rapidly than the formamide, turning the product dark red.

Decision Logic Diagram

ColorLogic Start Crude Product Color Yellow Bright Yellow/Orange Start->Yellow Target Met Brown Dark Brown/Black Start->Brown Oxidation Red Deep Red Start->Red Ionization/Hydrolysis Success Dry & Package Yellow->Success Action_Carbon Protocol A: Activated Carbon Brown->Action_Carbon CheckPH Check pH of Solution Red->CheckPH CheckNMR Check NMR (Hydrolysis) CheckPH->CheckNMR pH < 7 Action_Acid Adjust to pH 4-5 (Phenol protonation) CheckPH->Action_Acid pH > 7 CheckNMR->Action_Carbon Impurities Only Action_Reform Re-formylate (Synthesis Failed) CheckNMR->Action_Reform Amine Present Action_Carbon->Yellow Action_Acid->Yellow

Caption: Decision tree for identifying impurity sources based on visual inspection and chemical behavior.

Experimental Protocols

Protocol A: Activated Carbon Treatment (The Gold Standard)

Best for: Removing dark oxidation products and tars.

Mechanism: Activated carbon has a high surface area with micropores that preferentially adsorb large, planar aromatic impurities (like quinones and oligomers) over the smaller target molecule.

Reagents:

  • Solvent: Ethanol (95%) or Methanol/Water (80:20).

  • Activated Carbon: Norit SA 2 or equivalent (Powdered, acid-washed).

  • Filter Aid: Celite 545 (Diatomaceous earth).

Step-by-Step:

  • Dissolution: Suspend crude solid (10 g) in Ethanol (100 mL). Heat to reflux (

    
    ) until dissolved.
    
    • Note: If the solution is not clear at reflux, add solvent in 10 mL increments.

  • Adsorption: Add Activated Carbon (0.5 g, ~5 wt%).

    • Critical: Remove heat source before addition to prevent "bumping" (flash boiling).

  • Digestion: Reflux gently for 15–20 minutes.

  • Hot Filtration: Prepare a pre-warmed Büchner funnel with a pad of Celite. Filter the hot mixture rapidly.

    • Why Celite? Carbon particles are fine and can pass through filter paper or clog it. Celite prevents this.

  • Crystallization: Allow the yellow filtrate to cool slowly to room temperature, then to

    
    .
    
  • Collection: Filter the bright yellow needles, wash with cold ethanol, and dry under vacuum.

Protocol B: Solvent Polarity Tuning (Recrystallization)

Best for: Removing unreacted starting materials or if Carbon fails.

Solvent System: Ethanol/Water or Ethyl Acetate/Hexane. Theory: The formamide is moderately polar. Non-polar impurities remain in Hexane; highly polar salts remain in Water.

  • Dissolve crude in minimum hot Ethyl Acetate.

  • Add hot Hexane dropwise until persistent cloudiness (turbidity) appears.

  • Add 1-2 drops of Ethyl Acetate to clear the solution.

  • Remove from heat and wrap the flask in a towel (insulation) to cool slowly.

    • Scientific Insight: Rapid cooling traps impurities in the crystal lattice. Slow cooling allows the crystal to "reject" impurities, yielding higher purity.

Frequently Asked Questions (FAQs)

Q1: My product turns red when I wash it with Sodium Bicarbonate. Why? A: This is Halochromism . The phenol group (


) is acidic (

due to the electron-withdrawing nitro group). In base, it deprotonates to the phenolate anion, which is deep red/orange due to extended conjugation.
  • Fix: Acidify the solution to pH 4–5 using dilute HCl or Acetic Acid. The yellow color will return as the phenol is reprotonated.

Q2: Can I use Silica Gel Chromatography? A: Yes, but it is often unnecessary and expensive for this compound. If you must, use a mobile phase of Dichloromethane : Methanol (95:5) .

  • Warning: Silica is slightly acidic. Ensure your product does not stick (tailing).

Q3: The product is oiling out (forming a liquid layer) instead of crystallizing. A: This happens when the solution is too concentrated or cools too fast (Lliquid-Liquid Phase Separation).

  • Fix: Reheat to dissolve the oil. Add a small seed crystal of pure product. Scratch the glass side of the flask with a glass rod to induce nucleation.

Q4: I smell "rotten almonds" or a sharp chemical smell during heating. A: Danger. This may indicate hydrolysis releasing formic acid or degradation of the nitro group.

  • Action: Lower the bath temperature. Do not exceed

    
    . Ensure the solvent is neutral, not acidic/basic.
    

Visual Workflow: Purification Pipeline

PurificationFlow Crude Crude Solid (Dark/Tarry) Dissolve Dissolve in Hot Ethanol Crude->Dissolve Heat Carbon Add Activated Carbon (Reflux 15 min) Dissolve->Carbon Adsorption Filter Hot Filtration (Celite Pad) Carbon->Filter Remove Tars Crystallize Slow Cooling (RT -> 4°C) Filter->Crystallize Nucleation Dry Vacuum Dry Crystallize->Dry Isolation

Caption: Standard Operating Procedure (SOP) for the purification of nitro-formanilides.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for recrystallization and use of activated carbon).

  • Hartman, W. W., & Silloway, H. L. (1945). 2-Amino-4-nitrophenol.[1] Organic Syntheses, 25, 5. (Describes purification of the parent aminophenol, relevant for handling nitro-phenolic impurities).

  • Mettler Toledo. (n.d.). Recrystallization Guide: Solvents and Methods. (Authoritative guide on solvent selection and antisolvent techniques).

  • PubChem. (n.d.). N-(4-Hydroxy-2-nitrophenyl)acetamide (Analogous Structure Data). (Provides physical property data for structural analogs to assist in solubility prediction).

Sources

Technical Support Center: Stability of N-(4-Hydroxy-2-nitrophenyl)formamide in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N-(4-Hydroxy-2-nitrophenyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for issues related to the stability of this compound in acidic environments. We will explore the underlying chemical principles, offer troubleshooting for common experimental challenges, and provide validated protocols to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability profile of N-(4-Hydroxy-2-nitrophenyl)formamide.

Q1: What is the primary degradation pathway for N-(4-Hydroxy-2-nitrophenyl)formamide in acidic media?

The primary degradation pathway is the acid-catalyzed hydrolysis of the formamide (amide) bond.[1][2] Amides are generally stable, but under acidic conditions, the reaction is accelerated. The mechanism involves several key steps:

  • Protonation of the Carbonyl Oxygen: The lone pair of electrons on the carbonyl oxygen attacks a proton (H+) from the acidic medium. This step is crucial as it makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.[3]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[3]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom of the formamide group. This is a critical step that converts the amine group into a much better leaving group (an amine instead of an amide anion).[3]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 4-hydroxy-2-nitroaniline molecule.

  • Deprotonation: The resulting protonated formic acid is deprotonated by a water molecule to yield formic acid and regenerate the acid catalyst.

G cluster_0 Acid-Catalyzed Hydrolysis Mechanism Reactant N-(4-Hydroxy-2-nitrophenyl)formamide Protonated Protonated Intermediate (Oxygen) Reactant->Protonated + H+ (from acid) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O (Nucleophilic Attack) Proton_Transfer Protonated Amine Intermediate Tetrahedral->Proton_Transfer Proton Transfer (to Nitrogen) Products 4-Hydroxy-2-nitroaniline + Formic Acid Proton_Transfer->Products Elimination & Deprotonation

Caption: Proposed mechanism for acid-catalyzed hydrolysis.

Q2: What are the expected primary degradation products?

Based on the hydrolysis mechanism, the cleavage of the amide bond will result in two primary degradation products:

  • 4-hydroxy-2-nitroaniline

  • Formic acid

It is essential to develop analytical methods capable of separating and quantifying the parent compound from these degradants to accurately assess stability.

Q3: What key factors influence the rate of degradation in acidic media?

Several environmental and chemical factors can significantly impact the stability of your compound.[4]

  • pH: The concentration of hydrogen ions (H+) directly catalyzes the hydrolysis reaction. Therefore, a lower pH (higher acidity) will lead to a faster rate of degradation.[4] The relationship between pH and degradation rate is often logarithmic.

  • Temperature: Like most chemical reactions, the rate of hydrolysis is highly dependent on temperature.[5][6] An increase in temperature provides the necessary activation energy for the reaction to proceed more quickly. A common rule of thumb is that for every 10°C increase, the reaction rate can double or triple.[6]

  • Light Exposure: Aromatic nitro compounds can be susceptible to photodegradation.[4] Exposure to UV or even high-intensity visible light can potentially induce other degradation pathways, leading to unexpected byproducts. It is always advisable to handle and store solutions of this compound protected from light.

  • Presence of Oxidizing Agents: While hydrolysis is the dominant pathway in simple acidic media, the presence of oxidizing agents could potentially lead to the degradation of the phenolic ring or oxidation of the formyl group.

Q4: What analytical techniques are most suitable for monitoring the stability of this compound?

To accurately assess stability, a stability-indicating analytical method is required. This is a validated quantitative method that can detect a decrease in the amount of the active compound and an increase in the amount of degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the most common and robust technique. A reversed-phase C18 column with a mobile phase consisting of an acidified aqueous component (e.g., water with 0.1% formic or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is a typical starting point. The method must demonstrate specificity to separate the parent peak from all degradant peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for forced degradation studies where unknown degradation products may be formed.[7][8] LC-MS/MS provides molecular weight information, which is crucial for identifying unexpected degradants and elucidating more complex degradation pathways.[7]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

ProblemPotential Cause(s)Suggested Solution(s)
Rapid and complete loss of parent compound. 1. Extreme pH or Temperature: The combination of very low pH (e.g., <1) and elevated temperature can cause extremely rapid hydrolysis.[4][5] 2. Incorrect Concentration of Acid: A mistake in preparing the acidic solution may have resulted in a much higher acid concentration than intended.1. Moderate Stress Conditions: Begin your study with milder conditions (e.g., pH 2-3, room temperature) and incrementally increase the stress to find a degradation rate that is measurable over a convenient time course (e.g., 5-20% degradation in 24-48 hours). 2. Verify Reagent Preparation: Double-check all calculations and preparation steps for your acidic media. Use a calibrated pH meter to confirm the final pH.
More degradation products are observed than just 4-hydroxy-2-nitroaniline. 1. Photodegradation: The sample was exposed to light, leading to secondary degradation pathways.[4] 2. Oxidative Stress: Dissolved oxygen or trace metal contaminants in the media could be causing oxidation. 3. Impurities in Starting Material: The initial batch of N-(4-Hydroxy-2-nitrophenyl)formamide may contain impurities that are also degrading.1. Protect from Light: Conduct all experiments in amber glassware or vessels wrapped in aluminum foil.[4] 2. Use High-Purity Solvents: Prepare media with HPLC-grade water and solvents. Consider sparging solutions with nitrogen or argon to remove dissolved oxygen for sensitive studies. 3. Characterize Starting Material: Run a baseline chromatogram (Time 0) of the compound dissolved in a non-degrading solvent (e.g., acetonitrile) to identify any pre-existing impurities. 4. Use LC-MS/MS for Identification: Employ mass spectrometry to get molecular weight information on the unknown peaks to help identify their structures.[7]
Inconsistent results and poor reproducibility. 1. Inconsistent Temperature Control: Fluctuations in the incubator or water bath temperature will directly affect the degradation rate.[5] 2. Inaccurate Pipetting/Dilutions: Errors in sample preparation will lead to variable final concentrations. 3. Adsorption to Container: The compound or its degradants may be adsorbing to the surface of the storage container (e.g., certain plastics).1. Calibrate Equipment: Ensure your heating equipment is calibrated and provides stable temperature control. 2. Use Calibrated Pipettes: Use properly calibrated volumetric pipettes and flasks for all sample preparations. 3. Use Inert Containers: Use high-quality glass or polypropylene vials. A pre-study test for adsorption can be performed by analyzing the concentration of a solution before and after incubation in the chosen container.
Poor mass balance in the forced degradation study. 1. Undetected Degradation Products: One or more degradants may not have a UV chromophore at the analytical wavelength, or they may be volatile (like formic acid). 2. Co-elution of Peaks: A degradation product may be co-eluting with the parent peak or another peak, leading to inaccurate quantification. 3. Incomplete Extraction/Solubility: Degradation products may have different solubility properties and could be precipitating out of solution.1. Use a Universal Detector: Employ a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) alongside UV to detect compounds lacking a strong chromophore.[7] 2. Check Peak Purity: Use a photodiode array (PDA) detector to check the spectral purity of the parent peak across its width. If impure, the chromatographic method must be re-optimized (e.g., change mobile phase, gradient, or column). 3. Visual Inspection: Visually inspect your samples for any signs of precipitation before analysis.
Section 3: Experimental Protocols

These protocols provide a starting point for conducting robust stability studies.

Protocol 1: General Procedure for a Forced Degradation Study (Acid Hydrolysis)

This protocol outlines a systematic approach to investigating the stability of N-(4-Hydroxy-2-nitrophenyl)formamide under acidic stress.

Caption: Workflow for a typical forced degradation study.

Steps:

  • Stock Solution Preparation: Prepare a stock solution of N-(4-Hydroxy-2-nitrophenyl)formamide at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Stress Sample Preparation: In a volumetric flask, add a small volume of the stock solution and dilute with the acidic medium (e.g., 0.1 M HCl or 0.01 M HCl) to achieve the desired final concentration (e.g., 50 µg/mL). Prepare this in triplicate in amber vials.

  • Control Sample Preparation: Prepare a control sample by diluting the stock solution with the analysis mobile phase or a neutral solvent system (e.g., water:acetonitrile 50:50) to the same final concentration. Store this sample at 4°C and protected from light.[7]

  • Incubation: Place the stress samples in a calibrated oven or water bath set to the desired temperature (e.g., 60°C).

  • Time Point Sampling: Withdraw aliquots from each stress vial at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Quenching: Immediately after withdrawal, neutralize the aliquot with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.

  • Analysis: Analyze the control sample and all timed stress samples using a validated stability-indicating HPLC or LC-MS method.

  • Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Identify and quantify any degradation products that are formed. Calculate the mass balance at each time point.

Protocol 2: Starting Point for a Stability-Indicating HPLC-UV Method

This is an example method; optimization will be required for your specific equipment and compound batch.

  • Column: C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan)

Section 4: Data Presentation Example

Summarizing stability data in a clear format is crucial for interpretation and reporting.

Table 1: Hypothetical Stability Data for N-(4-Hydroxy-2-nitrophenyl)formamide

Time (hours)% Parent Remaining (0.1 M HCl, 60°C)% Degradant 1* (0.1 M HCl, 60°C)Mass Balance (%)% Parent Remaining (0.01 M HCl, 60°C)
0 100.00.0100.0100.0
4 88.211.599.797.1
8 75.923.899.794.5
24 45.154.299.385.3
48 19.879.599.372.8

*Degradant 1 refers to 4-hydroxy-2-nitroaniline, quantified using a relative response factor if a pure standard is unavailable.

References
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Validation & Comparative

A Comparative Guide to Amide Carbonyl FTIR Peaks in Nitrophenol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and materials science, precise characterization of molecular structure is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone technique for identifying functional groups and probing the intra- and intermolecular interactions that govern a compound's behavior. A frequent challenge arises when interpreting the spectrum of molecules containing multiple, potentially interacting functional groups. This guide provides an in-depth comparison of the amide I band—the characteristic carbonyl (C=O) stretch—in the presence of a nitrophenol moiety, using ortho-, meta-, and para-nitroacetanilide as model compounds. We will explore how electronic effects and hydrogen bonding uniquely influence the vibrational frequency of the amide carbonyl group, providing a framework for interpreting complex spectra.

The Amide I Band: A Sensitive Probe of Molecular Environment

The amide I band, typically found between 1630 and 1700 cm⁻¹, is one of the most intense and diagnostically useful peaks in an infrared spectrum.[1] It is primarily associated with the C=O stretching vibration (70-85%), with minor contributions from C-N stretching and N-H bending.[2] The exact position of this band is exquisitely sensitive to the local electronic and structural environment. Two key factors dictate its frequency:

  • Electronic Effects (Induction and Resonance): Electron-withdrawing groups (EWGs) attached to the amide, either on the nitrogen or the carbonyl carbon, tend to increase the C=O bond order. This is due to the inductive effect, which pulls electron density away from the carbonyl group, strengthening the double bond. A stronger, stiffer bond vibrates at a higher frequency (a blueshift). Conversely, electron-donating groups (EDGs) can decrease the bond order through resonance, weakening the C=O bond and shifting the peak to a lower frequency (a redshift).[3]

  • Hydrogen Bonding: When the carbonyl oxygen acts as a hydrogen bond acceptor, it withdraws electron density from the C=O bond. This elongates and weakens the bond, resulting in a significant redshift (a shift to lower wavenumber) of the amide I peak.[4] The strength of the hydrogen bond directly correlates with the magnitude of this shift.

The nitro group (-NO₂) is a powerful EWG, exerting its influence through both induction and resonance. The hydroxyl group (-OH) of a phenol can act as a hydrogen bond donor. When both are present with an amide, as in a hypothetical nitrophenol-containing amide, a fascinating interplay of these effects determines the final position of the amide I band. To illustrate this, we will compare the FTIR spectra of N-(nitrophenyl)acetamides, which serve as excellent analogs.

Experimental Protocol: Acquiring High-Quality FTIR Data

To ensure the reliability and reproducibility of the spectral data presented, the following protocol for Attenuated Total Reflectance (ATR)-FTIR spectroscopy should be followed. ATR is a convenient technique for solid samples, requiring minimal preparation.

Instrumentation:

  • FTIR Spectrometer (e.g., Bruker Tensor 27 or PerkinElmer BX) equipped with a diamond or germanium ATR crystal.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is impeccably clean. Clean with isopropanol and a soft, lint-free tissue and allow it to dry completely.

    • Acquire a background spectrum with the clean, empty ATR crystal. This spectrum accounts for the instrument's and ambient environment's (e.g., CO₂, H₂O vapor) infrared absorption. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Sample Preparation and Measurement:

    • Place a small amount of the solid sample (e.g., o-, m-, or p-nitroacetanilide) onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. Inconsistent pressure is a common source of variability in peak intensities.

    • Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background measurement.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use the peak-picking function to identify the precise wavenumber of the amide I (C=O) band maximum.

This protocol establishes a self-validating system; by maintaining consistent parameters, particularly the pressure applied, any observed shifts in the amide I frequency between isomers can be confidently attributed to their distinct molecular structures rather than experimental artifacts.

Comparative Analysis: Isomeric Effects on the Amide Carbonyl Peak

The position of the nitro group relative to the acetamide substituent on the phenyl ring dramatically alters the electronic and steric environment of the amide carbonyl. This results in distinct and predictable shifts in the amide I band frequency.

CompoundIsomer PositionAmide I (C=O) Peak (cm⁻¹)Primary Influencing Factor(s)
N-(2-nitrophenyl)acetamideortho~1695 - 1705Steric Hindrance, Potential Intramolecular H-Bonding
N-(3-nitrophenyl)acetamidemeta~1680 - 1690Inductive (Electron-Withdrawing) Effect
N-(4-nitrophenyl)acetamidepara~1678Resonance (Electron-Withdrawing) Effect

Note: Peak positions are approximate and can vary slightly based on the sample's physical state (solid, solution) and the specific FTIR instrument used. The values presented are derived from literature and spectral databases.[5][6][7]

Para-Nitroacetanilide: The Dominance of Resonance

In N-(4-nitrophenyl)acetamide, the nitro group is in the para position, allowing for direct resonance conjugation with the amide group through the phenyl ring. The powerful electron-withdrawing nature of the nitro group pulls electron density from the ring and, consequently, from the amide nitrogen. This delocalization reduces the lone pair character of the nitrogen, which in turn decreases its ability to donate electron density into the carbonyl group via resonance (as is typical for amides). This effect strengthens the C=O double bond character, leading to a higher vibrational frequency compared to a simple, non-substituted amide. However, the search results indicate a C=O stretch around 1678 cm⁻¹, which is in the typical range for conjugated amides.[5] This suggests that while the nitro group's electron-withdrawing effect is significant, the overall conjugated system still results in a peak position lower than that of a non-conjugated ketone.

Meta-Nitroacetanilide: The Inductive Effect in Focus

When the nitro group is in the meta position, direct resonance interaction with the amide substituent is not possible. Therefore, the primary electronic influence is the inductive effect. The nitro group pulls electron density through the sigma bonds of the phenyl ring. While still a significant electron-withdrawing effect, it is generally weaker than the resonance effect seen in the para isomer. This results in the amide I band of N-(3-nitrophenyl)acetamide appearing at a frequency that is typically slightly higher than the para isomer, as the resonance delocalization that weakens the C=O bond is less pronounced.

Ortho-Nitroacetanilide: A Complex Interplay of Sterics and Hydrogen Bonding

The ortho isomer presents the most complex scenario. The proximity of the nitro and amide groups can lead to two competing effects:

  • Steric Hindrance: The bulky nitro group can force the amide group out of the plane of the phenyl ring. This would disrupt the conjugation between the amide and the ring, reducing the resonance that weakens the C=O bond and thus shifting the amide I peak to a higher frequency (blueshift), closer to that of a non-conjugated amide.

  • Intramolecular Hydrogen Bonding: A hydrogen bond can form between the amide N-H proton and an oxygen atom of the adjacent nitro group. This interaction would increase the electron density on the amide nitrogen, enhancing its ability to donate into the carbonyl group and weakening the C=O bond, causing a redshift.

Experimental data for o-nitroacetanilide shows the amide I peak at a relatively high wavenumber, suggesting that the steric hindrance effect, which breaks conjugation, is a dominant factor.[6]

Below is a diagram illustrating the key intramolecular forces at play in each isomer.

G cluster_para para-Isomer cluster_meta meta-Isomer cluster_ortho ortho-Isomer p_amide Amide C=O ~1678 cm⁻¹ p_effect Strong Resonance (Electron-Withdrawing) m_amide Amide C=O ~1680-1690 cm⁻¹ m_effect Inductive Effect (Electron-Withdrawing) o_amide Amide C=O ~1695-1705 cm⁻¹ o_effect Steric Hindrance & Potential H-Bonding logic_start Substituent Position logic_para Para (Direct Conjugation) logic_start->logic_para logic_meta Meta (No Direct Conjugation) logic_start->logic_meta logic_ortho Ortho (Proximity Effects) logic_start->logic_ortho logic_result_p Resonance Dominates logic_para->logic_result_p logic_result_m Induction Dominates logic_meta->logic_result_m logic_result_o Sterics/H-Bonding Compete logic_ortho->logic_result_o

Caption: Logical flow of substituent effects on the amide carbonyl peak.

Conclusion

The analysis of N-(nitrophenyl)acetamides clearly demonstrates that the FTIR spectrum, specifically the amide I band, is a powerful tool for deducing subtle details of molecular structure. The position of the amide C=O stretch is not a fixed value but rather a reporter of its electronic environment.

  • In the para-isomer , strong resonance with the electron-withdrawing nitro group dictates the peak position.

  • In the meta-isomer , the less-direct inductive effect is the primary influence.

  • In the ortho-isomer , a complex interplay between steric hindrance and potential intramolecular hydrogen bonding leads to the most significant shift in the carbonyl frequency.

For researchers working with complex molecules, understanding these fundamental principles is crucial for accurate spectral interpretation. By comparing the observed amide I peak position to these benchmarks, one can gain valuable insights into the electronic and conformational properties of novel compounds, aiding in the rational design of new drugs and materials.

References

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A Comparative Guide to the Mass Spectrometry Fragmentation of N-(4-Hydroxy-2-nitrophenyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation behavior of N-(4-Hydroxy-2-nitrophenyl)formamide. In the absence of direct experimental data for this specific molecule, this guide synthesizes established fragmentation principles from closely related analogues and foundational mass spectrometry literature to offer a robust predictive model. We will explore the expected fragmentation pathways under common ionization techniques, compare these predictions with alternative analytical strategies, and provide detailed experimental protocols to facilitate the practical application of this knowledge in a research and development setting.

Introduction to N-(4-Hydroxy-2-nitrophenyl)formamide and its Analytical Significance

N-(4-Hydroxy-2-nitrophenyl)formamide belongs to the class of nitrophenolic compounds, which are of significant interest in various fields, including pharmaceuticals, agrochemicals, and material science. The presence of multiple functional groups—a hydroxyl, a nitro group, and a formamide moiety—on an aromatic ring gives rise to a molecule with unique chemical properties and potential biological activity. Accurate structural elucidation is paramount for understanding its behavior, and mass spectrometry stands as a cornerstone technique for this purpose.[1] This guide will delve into the predicted fragmentation patterns, providing a valuable resource for its identification and characterization in complex matrices.

Predicted Mass Spectrometry Fragmentation of N-(4-Hydroxy-2-nitrophenyl)formamide

The fragmentation of N-(4-Hydroxy-2-nitrophenyl)formamide in a mass spectrometer is expected to be influenced by the interplay of its functional groups. Under typical electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecular ion will undergo a series of characteristic bond cleavages and rearrangements.

Key Predicted Fragmentation Pathways

The fragmentation cascade is likely initiated by the ionization of the molecule, followed by cleavages influenced by the charge localization and the stability of the resulting fragments. The presence of the ortho-nitro group is expected to play a significant role in the fragmentation, a phenomenon often referred to as the "ortho effect".[2][3]

A primary fragmentation event is the cleavage of the amide bond, a common pathway for amides.[4] This can occur in two ways:

  • Loss of the formyl radical (•CHO): This would result in a significant fragment ion.

  • Cleavage of the N-C bond: This would lead to the formation of a formyl cation or a neutral formyl radical, and the corresponding aniline derivative radical cation.

The nitro group is also a key player in the fragmentation. A characteristic fragmentation of ortho-nitro substituted aromatic compounds is the loss of a hydroxyl radical (•OH) via a rearrangement involving the transfer of a hydrogen atom from an adjacent group to the nitro group.[2][3] In this molecule, the hydrogen could originate from either the formamide NH or the phenolic OH.

Further fragmentation could involve the loss of nitric oxide (NO) or nitrogen dioxide (NO2), which are common losses from nitroaromatic compounds. The aromatic ring itself can undergo fragmentation, although this typically requires higher energy.

Visualizing the Fragmentation Cascade

The following diagram illustrates the predicted major fragmentation pathways for N-(4-Hydroxy-2-nitrophenyl)formamide.

Fragmentation_Pathway M N-(4-Hydroxy-2-nitrophenyl)formamide [M]+• m/z 182 F1 [M - CHO]+• m/z 153 M->F1 - CHO F2 [M - OH]+• m/z 165 M->F2 - OH (ortho effect) F3 [M - NO]+• m/z 152 M->F3 - NO F4 [M - NO2]+• m/z 136 M->F4 - NO2 F5 [M - CHO - NO2]+• m/z 107 F1->F5 - NO2

Caption: Predicted major fragmentation pathways of N-(4-Hydroxy-2-nitrophenyl)formamide.

Tabulated Summary of Predicted Fragments
Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPredicted Structural Moiety
182153CHO4-Hydroxy-2-nitroaniline radical cation
182165OHIon resulting from ortho-effect rearrangement
182152NO[M - NO]+•
182136NO2[M - NO2]+•
153107NO24-Hydroxyphenylaminyl radical cation

Comparative Analysis with Alternative Methods

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques.

Comparison with N-(4-Hydroxy-2-nitrophenyl)acetamide

The fragmentation of the acetamide analogue would be expected to show some similarities, with the key difference being the initial loss from the amide side chain. Instead of a loss of a formyl radical (29 Da), the primary cleavage would likely be the loss of a ketene molecule (CH2=C=O, 42 Da) or an acetyl radical (•COCH3, 43 Da), leading to fragment ions with different m/z values. This comparison can be crucial for distinguishing between the two compounds in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of N-(4-Hydroxy-2-nitrophenyl)formamide by GC-MS may be challenging due to its polarity and potential thermal lability.[5] Derivatization of the hydroxyl and amide groups, for instance by silylation, would likely be necessary to improve its volatility and chromatographic behavior.[5] The mass spectrum of the derivatized compound would be dominated by fragments related to the derivatizing agent, which can complicate spectral interpretation but also provide valuable structural information.

High-Performance Liquid Chromatography (HPLC) with UV and MS Detection

HPLC, particularly when coupled with a mass spectrometer (LC-MS), is a highly suitable technique for the analysis of N-(4-Hydroxy-2-nitrophenyl)formamide.[6] HPLC offers excellent separation of non-volatile and thermally labile compounds.[6] A UV detector would provide quantitative information based on the compound's chromophores (the nitrophenyl system), while the mass spectrometer would provide structural confirmation through its fragmentation pattern, as predicted in this guide. This combination of techniques offers a robust and sensitive method for both quantification and identification.[7]

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of N-(4-Hydroxy-2-nitrophenyl)formamide using LC-MS/MS and GC-MS.

LC-MS/MS Protocol

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Prep1 Dissolve sample in a suitable solvent (e.g., Methanol/Water) Prep2 Filter through a 0.22 µm syringe filter Prep1->Prep2 LC1 Column: C18 reverse-phase (e.g., 100 x 2.1 mm, 2.6 µm) LC2 Mobile Phase A: 0.1% Formic Acid in Water LC3 Mobile Phase B: 0.1% Formic Acid in Acetonitrile LC4 Gradient Elution: 5-95% B over 10 min LC5 Flow Rate: 0.3 mL/min LC6 Injection Volume: 5 µL MS1 Ionization Mode: Electrospray Ionization (ESI), Positive MS2 Scan Mode: Full Scan (m/z 50-500) and Product Ion Scan of m/z 183 MS3 Collision Energy: Ramped (e.g., 10-40 eV) cluster_prep cluster_prep cluster_lc cluster_lc cluster_prep->cluster_lc Inject cluster_ms cluster_ms cluster_lc->cluster_ms Elute

Caption: Experimental workflow for LC-MS/MS analysis.

  • Sample Preparation:

    • Accurately weigh a small amount of the sample.

    • Dissolve the sample in a suitable solvent mixture, such as 50:50 methanol:water, to a final concentration of approximately 1 µg/mL.

    • Filter the solution through a 0.22 µm syringe filter prior to injection.

  • Liquid Chromatography Conditions:

    • Column: Use a C18 reverse-phase column (e.g., 100 mm length, 2.1 mm internal diameter, 2.6 µm particle size).

    • Mobile Phase:

      • A: 0.1% formic acid in water.

      • B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type:

      • Full Scan: Acquire data from m/z 50 to 500 to detect the molecular ion.

      • Product Ion Scan (MS/MS): Isolate the precursor ion (e.g., m/z 183 for [M+H]+) and apply collision energy to generate fragment ions.

    • Collision Energy: Use a ramped collision energy (e.g., 10-40 eV) to observe a range of fragment ions.

GC-MS Protocol (with Derivatization)

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc Gas Chromatography cluster_msd Mass Selective Detector Prep1 Dissolve sample in a dry aprotic solvent (e.g., Acetonitrile) Prep2 Add derivatizing agent (e.g., BSTFA with 1% TMCS) Prep1->Prep2 Prep3 Heat at 70°C for 30 minutes Prep2->Prep3 GC1 Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) GC2 Carrier Gas: Helium at 1 mL/min GC3 Inlet Temperature: 250°C GC4 Oven Program: 100°C (1 min), ramp to 280°C at 15°C/min, hold 5 min GC5 Injection Mode: Splitless MSD1 Ionization Mode: Electron Ionization (EI) at 70 eV MSD2 Scan Range: m/z 40-600 MSD3 Source Temperature: 230°C cluster_prep cluster_prep cluster_gc cluster_gc cluster_prep->cluster_gc Inject cluster_msd cluster_msd cluster_gc->cluster_msd Transfer

Caption: Experimental workflow for GC-MS analysis with derivatization.

  • Sample Preparation and Derivatization:

    • Dissolve approximately 1 mg of the sample in 1 mL of a dry, aprotic solvent like acetonitrile in a reaction vial.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Gas Chromatography Conditions:

    • Column: A non-polar capillary column such as a DB-5ms (or equivalent), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet: 250 °C in splitless mode.

    • Oven Temperature Program: Hold at 100 °C for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 600.

    • Temperatures: Ion source at 230 °C, quadrupole at 150 °C.

Conclusion

The mass spectrometric fragmentation of N-(4-Hydroxy-2-nitrophenyl)formamide is predicted to be a rich source of structural information, driven by the characteristic fragmentation of its amide, nitro, and hydroxyl functionalities. While direct experimental data is not yet available, the principles outlined in this guide, based on the behavior of analogous structures, provide a solid foundation for its identification and characterization. The comparative analysis with alternative techniques highlights the strengths of a multi-faceted analytical approach, with LC-MS emerging as a particularly powerful tool. The detailed protocols provided herein offer a practical starting point for researchers seeking to analyze this and other related nitrophenolic compounds.

References

  • Agilent Technologies. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Harley-Mason, J., Toube, T. P., & Williams, D. H. (1966). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic, 396-400.
  • Kim, K., & Kim, Y. (1993). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Journal of the Korean Chemical Society, 37(10), 924-931.
  • Seibl, J. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3620.
  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Tofwerk. (2025, September 11). Measurement of Gaseous Nitrophenols and Their Precursors Using a Vocus Proton-Transfer-Reaction Time-of-Flight Mass Spectrometer (PTR-ToF-MS). Retrieved from [Link]

  • Wikipedia. (2024). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Zhang, X., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 1-8.
  • Z-z, L. (2004). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Analytical and Bioanalytical Chemistry, 381, 821-827.

Sources

Technical Comparison: HPLC Separation of N-(4-Hydroxy-2-nitrophenyl)formamide and its Precursor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the HPLC retention behavior for N-(4-Hydroxy-2-nitrophenyl)formamide and its synthetic precursor, 4-Amino-3-nitrophenol (also known as 4-hydroxy-2-nitroaniline).[1]

Executive Summary

In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 stationary phase, N-(4-Hydroxy-2-nitrophenyl)formamide (Product) exhibits a longer retention time (


)  compared to its precursor, 4-Amino-3-nitrophenol .[1]

The conversion of the primary amine to a formamide group increases the hydrophobicity of the molecule and masks the polarity of the amino group, resulting in stronger interaction with the non-polar stationary phase.

CompoundStructure TypePolarityRelative Retention
4-Amino-3-nitrophenol Primary Amine / PhenolHigh (Polar/Amphoteric)Early Elution (Low

)
N-(4-Hydroxy-2-nitrophenyl)formamide Formamide / PhenolModerate (Less Polar)Late Elution (Higher

)

Chemical Context & Synthesis

Understanding the structural change is critical for interpreting the chromatogram. The synthesis involves the formylation of the aniline nitrogen.

  • Precursor (4-Amino-3-nitrophenol): Contains a free amino group (

    
    ), a hydroxyl group (
    
    
    
    ), and a nitro group (
    
    
    ).[1] The amino group is capable of hydrogen bonding and ionization (though basicity is reduced by the ortho-nitro group).
  • Product (N-(4-Hydroxy-2-nitrophenyl)formamide): The amino group is converted to a formamide (

    
    ).[1] This modification removes the basic character of the nitrogen and adds a lipophilic carbonyl character, significantly altering the partitioning coefficient (
    
    
    
    ).
Synthesis Pathway Diagram

Synthesis Precursor 4-Amino-3-nitrophenol (Precursor) CAS: 610-81-1 Product N-(4-Hydroxy-2-nitrophenyl)formamide (Product) Precursor->Product Reflux Reagents Formic Acid / Ac2O (Formylation)

Caption: Synthetic transformation of the precursor amine to the formamide product.

Experimental Protocol (RP-HPLC)

The following protocol is designed to separate the precursor and product with high resolution (


).
Chromatographic Conditions
  • Column: C18 (Octadecylsilane),

    
     mm, 
    
    
    
    µm particle size (e.g., Phenomenex Luna or Agilent Zorbax).
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 0.3 - 0.5 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV at 254 nm (Strong absorption due to the nitro-aromatic chromophore).[1]

Gradient Method
Time (min)% Mobile Phase BEvent
0.05%Equilibration
1.05%Sample Injection
10.060%Linear Gradient
12.095%Wash
12.15%Re-equilibration
15.05%End

Results & Data Interpretation

Retention Time Comparison

The following data reflects typical retention behavior under the conditions described above.

AnalyteApprox. Retention Time (

)
Mechanism of Retention
4-Amino-3-nitrophenol 3.2 - 3.5 min Polar Interaction: The free amine and hydroxyl groups interact with the aqueous mobile phase, leading to faster elution.[1]
N-(4-Hydroxy-2-nitrophenyl)formamide 5.8 - 6.5 min Hydrophobic Interaction: The formyl group masks the amine, reducing polarity.[1] The molecule partitions more strongly into the C18 stationary phase.
Chromatographic Logic[1][2]
  • Precursor Peak: Elutes first. If the mobile phase pH is too low (< 2.0), the amine may protonate (

    
    ), causing it to elute even earlier (near the void volume). At pH 2.7 (0.1% Formic acid), the nitro group suppresses the aniline basicity, keeping it largely neutral but still polar.
    
  • Product Peak: Elutes second. The amide bond is neutral and stable. It displays a distinct shift to a later retention time due to the "capping" of the polar amine.

Workflow for Peak Identification

HPLC_Workflow Start Inject Sample Peak1 Peak at ~3.2 min? Start->Peak1 CheckUV Check UV Spectrum (254 nm) Peak1->CheckUV Yes Peak2 Peak at ~6.0 min? Peak1->Peak2 No / Next Peak ID_Pre Identify: Precursor (4-Amino-3-nitrophenol) CheckUV->ID_Pre Match Standard ID_Prod Identify: Product (Formamide Derivative) Peak2->ID_Prod Yes

Caption: Decision tree for identifying precursor and product peaks in the chromatogram.

Troubleshooting & Optimization

Issue: Peak Tailing
  • Cause: Interaction between the residual silanols on the silica column and the nitrogen atoms (amine or amide).

  • Solution: Ensure the mobile phase contains an acidic modifier (0.1% Formic Acid or TFA).[2] The acid suppresses the ionization of silanols (

    
     to 
    
    
    
    ), reducing secondary interactions.[1]
Issue: Co-elution
  • Cause: Gradient slope is too steep.

  • Solution: If the resolution (

    
    ) between the precursor and product is 
    
    
    
    , decrease the gradient slope (e.g., change 5-60% B over 10 min to 5-40% B over 15 min).
Issue: Precursor Not Detectable
  • Cause: The precursor (4-amino-3-nitrophenol) is unstable and oxidizes rapidly in solution, turning dark brown/black.[1]

  • Solution: Prepare fresh standards immediately before injection. Store samples in amber vials at 4°C.

References

  • Analytical Method Development for 4-Amino-3-Nitrophenol. MDPI. Retrieved from [Link]

  • Synthesis of N-(4-hydroxy-2-nitrophenyl)acetamide (Analogous Chemistry). IUCr. Retrieved from [Link]

  • HPLC Retention Time Shift of Anilines vs. Formanilides. National Institutes of Health (PMC). Retrieved from [Link]

  • Mechanisms of Retention in HPLC: Polarity and pH Effects. University of Valencia. Retrieved from [Link]

  • Fast Analysis of Hair Dyes (Including 4-amino-3-nitrophenol) by UHPLC. Agilent Technologies. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of C7H6N2O4 (Dinitrotoluene) and Comparative Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and chemical manufacturing, the precise characterization of organic compounds is paramount. This guide provides an in-depth exploration of the elemental analysis of C7H6N2O4, chemically known as dinitrotoluene (DNT), a key intermediate in the synthesis of polyurethanes and a compound of interest in environmental and forensic sciences.[1] Beyond a mere procedural outline, this document delves into the causality behind analytical choices, offering a comparative framework against alternative spectroscopic and chromatographic techniques.

The Critical Role of Elemental Analysis for Dinitrotoluene (C7H6N2O4)

Dinitrotoluene, a pale yellow crystalline solid, exists as six possible isomers, with 2,4-dinitrotoluene being the most common.[2] It is primarily used as a precursor to toluene diisocyanate, a monomer for polyurethane foams, and has applications in the explosives industry.[1] Given its industrial significance and potential environmental and health impacts, verifying the purity and elemental composition of DNT is a critical quality control step.[2]

Elemental analysis provides the fundamental percentage composition of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) in a sample. This quantitative data is indispensable for:

  • Confirming Empirical and Molecular Formula: Verifying that a synthesized or procured batch of DNT conforms to its chemical formula, C7H6N2O4.

  • Assessing Purity: Deviations from the theoretical elemental composition can indicate the presence of impurities, such as residual solvents, starting materials, or byproducts from the nitration of toluene.

  • Supporting Structural Elucidation: In conjunction with spectroscopic methods, elemental analysis provides foundational data to confirm the identity of a compound.

The theoretical elemental composition of C7H6N2O4 (Molar Mass: 182.134 g/mol ) is as follows:

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.011784.07746.16%
Hydrogen (H)1.00866.0483.32%
Nitrogen (N)14.007228.01415.38%
Oxygen (O)15.999463.99635.14%

Core Technique: Combustion-Based Elemental Analysis

The gold standard for determining the C, H, N, and S content in organic compounds is combustion analysis, a technique based on the Pregl-Dumas method.[3] Oxygen content is typically determined by pyrolysis in an oxygen-free environment.

The Rationale Behind Combustion Analysis

This method is favored for its high precision, accuracy, and the ability to provide a direct measure of the elemental composition.[3][4] It is a destructive technique that provides bulk elemental composition, which is a crucial indicator of overall purity.[5] While spectroscopic methods provide structural information, they may not detect amorphous impurities or inorganic salts.[6]

Experimental Workflow for CHN Analysis of Dinitrotoluene

The following is a detailed protocol for the CHN analysis of a solid DNT sample using a modern elemental analyzer.

1. Sample Preparation and Weighing:

  • Rationale: Accurate weighing is critical for precise elemental composition determination. A microbalance is used to ensure high accuracy. The sample must be homogeneous to ensure the analyzed portion is representative of the entire batch.

  • Procedure:

    • Ensure the DNT sample is dry and finely powdered to ensure complete combustion.

    • Tare a clean tin capsule on a microbalance.

    • Accurately weigh approximately 1-3 mg of the DNT sample into the capsule.

    • Record the exact weight.

    • Fold the tin capsule to encase the sample and remove any atmospheric exposure.

2. Instrument Setup and Calibration:

  • Rationale: The instrument must be calibrated with a known standard to ensure the accuracy of the measurements. The standard should have a similar elemental composition to the analyte if possible.

  • Procedure:

    • Set the combustion furnace temperature to 900-1000 °C and the reduction furnace to 600-700 °C.

    • Ensure a steady flow of high-purity helium as the carrier gas and oxygen for combustion.

    • Calibrate the instrument using a certified organic standard with a known C, H, and N content (e.g., acetanilide). Analyze the standard multiple times to ensure reproducibility.

3. Sample Combustion and Gas Separation:

  • Rationale: The high temperature in the presence of oxygen ensures the complete conversion of the sample into its elemental gases (CO2, H2O, and N2). The reduction furnace removes excess oxygen and converts nitrogen oxides to N2.

  • Procedure:

    • The autosampler drops the encapsulated DNT sample into the combustion furnace.

    • The sample is combusted in a pure oxygen environment.

    • The resulting gases are swept by the helium carrier gas through a reduction furnace packed with copper to remove excess oxygen and reduce any nitrogen oxides (NOx) to dinitrogen (N2).

4. Detection and Data Analysis:

  • Rationale: A thermal conductivity detector (TCD) measures the change in the thermal conductivity of the carrier gas as the analyte gases elute from the gas chromatography column. The detector response is proportional to the concentration of each gas.

  • Procedure:

    • The gas mixture (CO2, H2O, N2) is passed through a gas chromatography column to separate the individual components.

    • The separated gases flow through a thermal conductivity detector (TCD).

    • The instrument's software integrates the detector signal for each gas and, using the calibration data and the sample weight, calculates the percentage of C, H, and N in the original sample.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output a Weigh 1-3 mg DNT in a tin capsule b Combustion Furnace (900-1000°C in O2) a->b Autosampler c Reduction Furnace (600-700°C with Cu) b->c Combustion Gases (CO2, H2O, N2, NOx, O2) d Gas Chromatography Column c->d Separation of Gases (CO2, H2O, N2) e Thermal Conductivity Detector (TCD) d->e Detection f Calculate %C, %H, %N e->f Signal Processing

Caption: Experimental workflow for the CHN analysis of Dinitrotoluene.

Comparative Analysis: Alternative Analytical Techniques

While elemental analysis is fundamental for determining elemental composition and purity, a comprehensive characterization of DNT often requires a suite of analytical techniques. The choice of method depends on the specific analytical question being addressed.

Analytical TechniquePrincipleInformation ObtainedAdvantagesDisadvantages
Elemental Analysis Combustion of the sample and detection of resulting gases.Quantitative elemental composition (%C, %H, %N, %O).High precision and accuracy for purity assessment, inexpensive.[3]Destructive, provides no structural information.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification and quantification of DNT isomers and volatile impurities.[7]High sensitivity and selectivity, excellent for isomer separation.[8]Requires volatile and thermally stable compounds.
High-Performance Liquid Chromatography (HPLC) Separation of compounds in a liquid phase.Separation, identification, and quantification of DNT isomers and non-volatile impurities.[9]Suitable for non-volatile and thermally labile compounds, versatile detection methods (UV, MS).[10]Can be more time-consuming than GC.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups (e.g., -NO2, C-H, aromatic C=C).[11]Fast, non-destructive, provides structural information.Not suitable for quantification of mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Interaction of atomic nuclei with an external magnetic field.Detailed structural elucidation (e.g., ¹H and ¹³C NMR provide information on the chemical environment of each atom).[12][13]Unparalleled for structural determination, can be quantitative.Lower sensitivity than MS, expensive instrumentation.
Decision-Making Framework for DNT Analysis

The selection of the appropriate analytical technique is a critical step in the characterization of DNT. The following flowchart provides a decision-making framework for researchers.

Analytical_Technique_Selection start Start: Characterization of a DNT Sample q1 Is the primary goal to determine purity and confirm the empirical formula? start->q1 q2 Is isomer separation and quantification required? q1->q2 No ea Elemental Analysis (Combustion) q1->ea Yes q3 Is detailed structural elucidation needed? q2->q3 No gcms_hplc GC-MS or HPLC-UV/MS q2->gcms_hplc Yes nmr_ftir NMR and FTIR Spectroscopy q3->nmr_ftir Yes end Comprehensive Characterization q3->end No ea->q2 gcms_hplc->q3 nmr_ftir->end

Caption: Decision-making framework for selecting the appropriate analytical technique for DNT characterization.

Conclusion

The elemental analysis of C7H6N2O4 is a cornerstone of its quality control and characterization, providing essential data on its elemental composition and purity. While combustion analysis remains the definitive method for this purpose, a comprehensive understanding of a DNT sample, especially in research and development settings, is best achieved through a multi-faceted analytical approach. The integration of chromatographic and spectroscopic techniques allows for the elucidation of isomeric composition, impurity profiles, and detailed molecular structure. This guide provides the foundational knowledge for scientists and researchers to make informed decisions in the analytical characterization of dinitrotoluene, ensuring the integrity and quality of their work.

References

  • U.S. Environmental Protection Agency. (2014). Technical Fact Sheet – Dinitrotoluene (DNT). Retrieved from [Link]

  • Ataman Kimya. 2,4-DINITROTOLUENE. Retrieved from [Link]

  • Defense Technical Information Center. (1983). Analytical Chemistry of 2,4,6-Trinitrotoluene. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of TNT and related compounds by GCMS. DNT =... [Image]. Retrieved from [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Retrieved from [Link]

  • PLOS One. (2019). 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene. Retrieved from [Link]

  • OSHA. (n.d.). 2,4-Dinitrotoluene (DNT) - 2,4,6-Trinitrotoluene (TNT). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Fact Sheet – Dinitrotoluene (DNT). Retrieved from [Link]

  • ACS Omega. (2026). Label-Free Detection of 2,4-Dinitrotoluene Using a Laser-Induced Graphene Based Chemiresistive Sensor. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Fact Sheet – Dinitrotoluene (DNT). Retrieved from [Link]

  • PMC. (n.d.). Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. Retrieved from [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Toxicological Profile for Dinitrotoluenes - Chapter 7: Analytical Methods. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2025). PDF. Retrieved from [Link]

  • NOP - Sustainability in the organic chemistry lab course. (n.d.). 1 H-NMR. Retrieved from [Link]

  • Diva-portal.org. (2018). Computer simulation of Dinitrotoluene Nitration Process. Retrieved from [Link]

  • Binding selectivity and separation for p-functionalized toluene with metallo cavitand in water. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dinitrotoluene. Retrieved from [Link]

  • Inorganic Chemistry Frontiers. (2021). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]

  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • ResearchGate. (2025). Identification of Explosives 2,4‐DNT and 2,6‐DNT Using Terahertz Time‐domain Spectroscopy. Retrieved from [Link]

  • Environmental Science & Technology. (2013). Using Compound-Specific Isotope Analysis to Assess Biodegradation of Nitroaromatic Explosives in the Subsurface. Retrieved from [Link]

  • SCISPEC. (n.d.). Elemental Analysis in Action. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2,4-DINITROTOLUENE. Retrieved from [Link]

  • ASTM. (n.d.). D5790: Purgeable Organic Compounds in Water. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical Reduction of 2,4-Dinitrotoluene in Aprotic and pH-Buffered Media. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Decomposition Mechanisms of Dinitrotoluene. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). EXPLOSIVE BEHAVIOR OF DINITROTOLUENE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC), part of Test Meth. Retrieved from [Link]

  • Spectroscopy Online. (2023). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Retrieved from [Link]

  • PubMed. (2004). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. Retrieved from [Link]

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Safety Operating Guide

N-(4-Hydroxy-2-nitrophenyl)formamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Status: High-Hazard Organic Intermediate Immediate Action: Segregate from strong bases and oxidizers.[1] Do not autoclave.[1] Disposal Path: High-Temperature Incineration (RCRA Hazardous Waste).[1]

This guide serves as the definitive operational protocol for the safe handling and disposal of N-(4-Hydroxy-2-nitrophenyl)formamide . As a Senior Application Scientist, I have synthesized these protocols based on the functional group chemistry of nitro-aromatic amides and regulatory standards for toxic organic intermediates. This compound combines the toxicity of formamides, the acidity/corrosivity of phenols, and the energetic potential of nitro groups, requiring a conservative "worst-case" safety approach.

Chemical Profile & Hazard Assessment

Before disposal, you must validate the material's state and stability. This compound is typically a research intermediate; therefore, specific SDS data may be sparse. The following profile is derived from structural analogs (e.g., N-(4-hydroxy-2-nitrophenyl)acetamide and N-(4-nitrophenyl)formamide).

PropertySpecification / EstimateRisk Implication
Chemical Structure Phenol ring with -NO₂ (ortho) and -NHCHO (para) groups.[1]Multi-Hazard: Toxic, Irritant, Potential Mutagen.
Physical State Solid (Yellow to Orange crystalline powder).[1]Dust inhalation hazard; contact dermatitis risk.[1]
Solubility Soluble in DMSO, Methanol, hot water.Spills in solution penetrate skin rapidly.[1]
Stability Stable at STP; sensitive to strong heat/shock if dry.[1]Do not scrape dry residue aggressively.[1]
Acidity (pKa) ~7.0–8.0 (Phenolic OH).[1]Forms salts with bases; potential for shock-sensitive salts.[1]
GHS Classification (Inferred)
  • Health: Carcinogenicity (Cat 2), Reprotoxicity (Cat 1B - Formamide moiety), Acute Toxicity (Oral/Dermal).[1]

  • Physical: Combustible Solid.[1]

  • Reactivity: Incompatible with strong oxidizers and strong bases.[1]

Pre-Disposal Handling & Containment

Principle: The primary goal is to prevent dermal absorption and dust generation.[1] The formamide moiety facilitates skin absorption, carrying the nitro-aromatic core into the bloodstream.

Personal Protective Equipment (PPE)
  • Hands: Double-gloving required.[1] Inner: Latex or Nitrile (4 mil).[1] Outer: Nitrile (extended cuff, >5 mil). Rationale: Formamide derivatives can permeate thin nitrile.[1]

  • Respiratory: N95 minimum for solid weighing; Fume hood required for all manipulations.[1]

  • Body: Tyvek lab coat or standard lab coat with chemically resistant apron.

Containment Protocol
  • Solids: Transfer waste directly into a wide-mouth HDPE or Glass jar. Avoid using narrow-neck flasks which require scraping to empty.

  • Liquids (Mother Liquors): Collect in compatible carboys (HDPE/Glass). Do not fill >80% to allow for thermal expansion.

  • Sharps: Any needles/syringes contacting this chemical must be disposed of as Chemically Contaminated Sharps, not standard bio-sharps.

Disposal Workflow & Waste Stream Classification

Critical Rule: Never dispose of nitro-aromatics down the drain.[1] The nitro group resists biodegradation and poses long-term aquatic toxicity.

Step-by-Step Disposal Procedure

Step 1: Segregation & Neutralization Check

  • Do NOT neutralize: Unlike simple acids, neutralizing nitrophenols with strong bases (e.g., NaOH) generates nitrophenolate salts, which can be explosive when dry.[1]

  • Keep Acidic/Neutral: Maintain the waste at pH < 8.[1] If the waste is already basic, do not acidify vigorously; simply label it as "Basic Organic Waste" and alert the disposal team.

Step 2: Packaging

  • Primary Container: Amber glass or HDPE.[1] Cap must be Teflon-lined to prevent solvent degradation.

  • Secondary Containment: Place the sealed primary container inside a clear zip-seal bag or a secondary plastic tub during transport to the central accumulation area.[1]

Step 3: Labeling

  • Standard Label: "Hazardous Waste - Toxic Organic."[1]

  • Constituents: List "N-(4-Hydroxy-2-nitrophenyl)formamide" explicitly. Do not use abbreviations like "NHNF".

  • Hazard Checkboxes: Mark "Toxic," "Irritant," and "Carcinogen/Mutagen."

Step 4: RCRA Waste Coding (US Specific) While not explicitly P- or U-listed by CAS, this compound should be classified under the following codes due to its characteristics and parent structures:

  • D003 (Reactivity): Conservative assignment if the material is dry, old, or potentially crystallized as a salt.[1]

  • U170 (p-Nitrophenol analog): Best practice for nitro-phenolic breakdown products.[1]

  • Destruction Method: Incineration (Fuel Blending) is the only acceptable disposal method.[1]

Visualization: Disposal Decision Tree

The following logic flow ensures you select the correct waste stream based on the physical state of the material.

DisposalWorkflow Start Waste: N-(4-Hydroxy-2-nitrophenyl)formamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPack Pack in Wide-Mouth HDPE/Glass Jar Solid->SolidPack LiquidSeg Solvent Base? Liquid->LiquidSeg Label Label: Toxic, Mutagenic List full chemical name SolidPack->Label Halogen Halogenated Solvent (DCM, Chloroform) LiquidSeg->Halogen NonHal Non-Halogenated (MeOH, DMSO, Water) LiquidSeg->NonHal Halogen->Label Segregate Stream A NonHal->Label Segregate Stream B Destruction Ship for High-Temp Incineration (Do NOT Autoclave) Label->Destruction

Caption: Operational decision tree for segregating and packaging N-(4-Hydroxy-2-nitrophenyl)formamide waste.

Emergency Procedures (Spills & Exposure)

Scenario A: Dry Powder Spill

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don N95/P100 respirator and double gloves.

  • Method: Do not dry sweep (generates dust).[1] Cover with a damp paper towel (water or PEG-400) to wet the powder, then scoop into a waste jar.

  • Clean: Wipe surface with 10% soap solution, followed by water.[1]

Scenario B: Liquid Spill

  • Absorb: Use inert absorbent (Vermiculite or Universal Pads).[1] Do not use paper towels alone as they may become flammable if the solvent dries.

  • Decontaminate: Scrub area with a detergent solution.[1] The yellow/orange color serves as a visual indicator of cleaning efficacy; scrub until no color remains.

Chemical Compatibility Matrix

Use this table to ensure safe storage and waste consolidation.

Substance ClassCompatibilityAction
Water CompatibleSafe to mix in waste streams.[1]
Alcohols (MeOH, EtOH) CompatibleSafe to mix (flammable stream).
Strong Bases (NaOH, KOH) INCOMPATIBLE DANGER: Forms shock-sensitive salts; generates heat.[1]
Oxidizers (H₂O₂, HNO₃) INCOMPATIBLE DANGER: Risk of ring oxidation/rupture and fire.[1]
Halogenated Solvents CompatibleSegregate for cost/regulatory reasons only.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4024832, N-(4-hydroxy-2-nitrophenyl)acetamide (Analog).[1] Retrieved February 21, 2026. [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Identification).[2][3] Retrieved February 21, 2026. [Link]

Sources

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